3-Thiopheneacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCLMWEJWPFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160318 | |
| Record name | 3-Thienylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13781-53-8 | |
| Record name | 3-Thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thienylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thienylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-thienylacetonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-Thiopheneacetonitrile from 3-Bromomethylthiophene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-thiopheneacetonitrile, a valuable intermediate in medicinal chemistry and materials science, starting from 3-bromomethylthiophene. The core of this synthesis is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes necessary visualizations for the synthetic pathway and experimental workflow. Safety considerations for handling the required reagents are also addressed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its thiophene moiety is a common bioisostere for phenyl rings, often leading to improved pharmacokinetic profiles in drug candidates. The direct synthesis from 3-bromomethylthiophene via cyanation represents an efficient and straightforward route to this important intermediate. This method relies on the nucleophilic displacement of the bromide, a good leaving group, by a cyanide anion.
Synthetic Pathway and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the nucleophile. It attacks the electrophilic carbon atom of the bromomethyl group, which is polarized due to the electronegativity of the bromine atom.[1] The reaction occurs in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks.[1]
The general reaction is as follows:
Thiophene-3-CH₂Br + CN⁻ → Thiophene-3-CH₂CN + Br⁻
The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, is preferred as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus facilitating the SN2 reaction.[2]
Data Presentation: Reagent and Reaction Parameters
The following table summarizes the typical quantitative data for the synthesis of this compound from 3-bromomethylthiophene on a laboratory scale. The values are based on established protocols for similar nucleophilic displacements.[2]
| Reagent/Parameter | Value | Notes |
| Reactants | ||
| 3-Bromomethylthiophene | 1.0 eq (e.g., 5.0 g, 28.2 mmol) | Starting material. |
| Sodium Cyanide (NaCN) | 1.5 - 1.8 eq (e.g., 2.08 g, 42.4 mmol) | Nucleophile. A slight excess ensures complete reaction. |
| Solvent | ||
| Dimethyl Sulfoxide (DMSO) | ~100 mL | A polar aprotic solvent is crucial for this reaction.[2] |
| Reaction Conditions | ||
| Temperature | 60 - 90 °C | Moderate heating is typically required.[2][3] |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Aqueous Work-up | Water, Diethyl Ether or Ethyl Acetate | For extraction of the product. |
| Purification Method | Silica Gel Column Chromatography | To isolate the pure product. |
| Yield | ||
| Expected Yield | 75 - 90% | Yields can vary based on scale and purity of reagents.[2] |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available. All glassware contaminated with cyanide must be decontaminated with bleach or an appropriate oxidizing agent before cleaning.[2]
Materials:
-
3-Bromomethylthiophene
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromomethylthiophene (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: In a separate flask, carefully dissolve sodium cyanide (1.5 eq) in a minimal amount of DMSO. This solution is then added dropwise to the solution of 3-bromomethylthiophene at room temperature with vigorous stirring.[2]
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing a significant volume of ice-water (~10 times the volume of DMSO). This may precipitate the crude product or create a solution suitable for extraction.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash them with water, followed by brine, to remove any residual DMSO.[2]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizations
Reaction Pathway
References
Physical and chemical properties of 3-thienylacetonitrile
An In-depth Technical Guide to 3-Thienylacetonitrile
Introduction
3-Thienylacetonitrile, also known as 3-thiopheneacetonitrile, is a heterocyclic organic compound featuring a thiophene ring substituted with a cyanomethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the reactive nitrile group and the aromatic thiophene ring allows for a diverse range of chemical transformations, making it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
3-Thienylacetonitrile is typically a clear yellow to brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅NS | [2] |
| Molecular Weight | 123.18 g/mol | [2][3] |
| CAS Number | 13781-53-8 | [2][3] |
| Appearance | Clear yellow to brown liquid | [1] |
| Boiling Point | 124-125 °C at 16 mmHg | [1][2] |
| Density | 1.08 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.545 | [1][2] |
| Flash Point | >230 °F (>110 °C) | [1][2] |
| Vapor Pressure | 0.0316 mmHg at 25 °C | [1] |
| Water Solubility | log10WS = -1.90 (calculated) | [4] |
| Octanol/Water Partition Coefficient | logPoct/wat = 1.814 (calculated) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 61.10 ± 1.30 kJ/mol | [4] |
Spectral Data
While raw spectral data is instrument-dependent, the expected spectral characteristics for 3-thienylacetonitrile are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other expected signals include C-H stretching from the aromatic thiophene ring (around 3100 cm⁻¹) and the aliphatic methylene group (around 2900-3000 cm⁻¹), as well as C=C stretching from the thiophene ring in the 1400-1600 cm⁻¹ region.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the thiophene ring, typically in the aromatic region (δ 7.0-7.5 ppm). A singlet would be observed for the two protons of the methylene (-CH₂-) group, likely in the range of δ 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the nitrile carbon (typically around δ 115-120 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 123).
Chemical Reactivity and Applications
3-Thienylacetonitrile is a versatile reagent in organic synthesis, primarily utilized for its reactive methylene group, which can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.
A common application is its use in Knoevenagel condensation reactions with aldehydes and ketones. For instance, it has been used in the synthesis of (E)-3-phenyl-2-(3-thienyl) acrylonitrile and (Z)-3-(4-methylphenyl)-2-(3-thienyl) acrylonitrile. The reaction with benzaldehyde, catalyzed by a base, is a typical example of its reactivity. Kinetic studies have shown that in base-catalyzed condensation reactions with benzaldehyde, the reactivity of 3-thienylacetonitrile is lower than that of phenylacetonitrile and 2-thienylacetonitrile.[5]
Caption: Knoevenagel condensation of 3-thienylacetonitrile with benzaldehyde.
Experimental Protocols
Synthesis of 3-Thienylacetonitrile
A patented method for the preparation of 3-thienylacetonitrile involves the reaction of 2,5-dihydrothiophene-3-carboxaldehyde with a cyanide, followed by an elimination step.[6]
Protocol:
-
Cyanohydrin Formation: 2,5-dihydrothiophene-3-carboxaldehyde is reacted with a cyanide source (e.g., sodium cyanide) to form the corresponding cyanohydrin.
-
Dehydration/Elimination: The resulting cyanohydrin intermediate is then subjected to dehydration to eliminate a molecule of water, leading to the formation of the aromatic thiophene ring and the desired 3-thienylacetonitrile product. This step can be achieved using reagents like phosphoryl chloride in a pyridine/toluene mixture.[6]
General Workflow for Synthesis and Purification
The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of compounds like 3-thienylacetonitrile.
Caption: General laboratory workflow for synthesis and purification.
Safety and Hazard Information
3-Thienylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][7]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wear personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area or under a fume hood.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[8]
-
Store in a tightly closed container in a cool, dry place.[1]
-
Conclusion
3-Thienylacetonitrile is a significant heterocyclic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the construction of more complex molecules through reactions involving its active methylene group, makes it a compound of interest for researchers in medicinal and materials chemistry. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards. This guide provides a foundational understanding for professionals engaged in research and development involving 3-thienylacetonitrile.
References
- 1. echemi.com [echemi.com]
- 2. parchem.com [parchem.com]
- 3. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 13781-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Discovery and history of thiophene compounds in medicinal chemistry
A Technical Guide on the Discovery, History, and Application of Thiophene Compounds in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has carved a significant niche in the landscape of medicinal chemistry. Its journey from an obscure contaminant in coal tar to a privileged scaffold in modern pharmaceuticals is a testament to its versatile chemical properties and biological significance. The structural similarity of thiophene to the benzene ring, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the discovery and history of thiophene compounds in medicinal chemistry, detailing key milestones, synthetic methodologies, and the pharmacological profiles of landmark drugs that underscore the enduring legacy of this remarkable heterocycle.
The Serendipitous Discovery of Thiophene
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] While demonstrating the "indophenin test" for benzene, which involved adding isatin and concentrated sulfuric acid to produce a deep blue color, Meyer made a crucial observation. He found that highly purified benzene failed to produce the characteristic blue dye.[1][2] This led him to correctly deduce that the color reaction was not due to benzene itself but to an unknown impurity present in crude benzene.[1] Through meticulous work, Meyer isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[3] This discovery not only introduced a new class of heterocyclic compounds but also highlighted the importance of purity in chemical research.
The Indophenin Test: A Glimpse into Early Analytical Chemistry
The indophenin test, which led to the discovery of thiophene, is a classic example of early colorimetric analysis. The reaction involves the electrophilic substitution of the electron-rich thiophene ring with a protonated isatin molecule, forming a colored indophenin dye.[1]
Experimental Protocol: The Indophenin Test [1]
-
Sample Preparation: Place a small amount of the sample to be tested (e.g., crude benzene) in a test tube.
-
Reagent Addition: Add a crystal of isatin to the sample, followed by the careful addition of a few drops of concentrated sulfuric acid.
-
Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene or its derivatives.
Key Milestones in Thiophene Chemistry
The discovery of thiophene sparked immediate interest in its synthesis and reactivity. The following timeline highlights some of the pivotal moments in the historical development of thiophene chemistry.[1]
| Year | Milestone | Significance |
| 1882 | Viktor Meyer discovers and isolates thiophene.[1][2] | Identification of a new class of aromatic heterocyclic compounds. |
| 1883 | Viktor Meyer reports the first synthesis of thiophene from acetylene and sulfur.[1][4] | Established the fundamental structure and reactivity of thiophene. |
| 1884 | Paal-Knorr thiophene synthesis is developed.[1][5] | A versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds. |
| 1885 | Volhard–Erdmann cyclization is described.[1][4] | Another classical method for thiophene ring formation. |
| 1966 | Gewald aminothiophene synthesis is reported.[1][3] | A key method for the synthesis of 2-aminothiophenes, important building blocks in medicinal chemistry. |
| Mid-20th Century | Emergence of thiophene derivatives in pharmaceuticals (e.g., the antihistamine methapyrilene).[1] | The beginning of thiophene's journey as a medicinally important scaffold. |
| Late 20th Century | Discovery of major thiophene-based drugs like ticarcillin, clopidogrel, and olanzapine.[1] | Solidified the role of thiophene as a "privileged structure" in drug discovery. |
Thiophene-Containing Drugs: A Showcase of Therapeutic Diversity
The incorporation of the thiophene ring into drug molecules has led to the development of successful therapies across a wide range of diseases. The following sections detail the discovery, mechanism of action, and synthesis of several landmark thiophene-containing drugs.
Ticarcillin: A Thiophene-Containing Penicillin Analog
Discovery and History: Patented in 1963, ticarcillin is a carboxypenicillin antibiotic developed to combat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[6] Its development was a significant advancement in the fight against hospital-acquired infections. The thiophene ring in ticarcillin serves as a bioisostere for the phenyl group found in earlier penicillins like carbenicillin, contributing to its enhanced activity against certain pathogens.
Mechanism of Action: Like other penicillin antibiotics, ticarcillin inhibits the synthesis of the bacterial cell wall.[7] It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][7] Ticarcillin is often co-administered with a β-lactamase inhibitor, such as clavulanic acid, to protect it from degradation by bacterial enzymes.[6]
Experimental Protocol: Synthesis of Ticarcillin
A common synthetic route to ticarcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a thiophene-containing side chain.[6]
-
Preparation of the Thiophene Side Chain: 3-Thienylmalonic acid is converted to its monobenzyl ester. This is then treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.[6]
-
Acylation of 6-APA: The synthesized 3-(2-thienyl)malonyl chloride is condensed with 6-aminopenicillanic acid (6-APA) in the presence of a suitable base.
-
Deprotection: The benzyl protecting group is removed by hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst, to yield ticarcillin.[6]
Quantitative Data: Pharmacokinetics of Ticarcillin
| Parameter | Value |
| Protein Binding | 45%[8] |
| Elimination Half-life | 1.1 hours[8] |
| Excretion | Primarily renal[8] |
| Volume of Distribution (Steady State) | 0.22 L/kg[9] |
| Body Clearance | 2.7 mL/min/kg[9] |
Clopidogrel: A Thienopyridine Antiplatelet Agent
Discovery and History: Patented in 1982 and approved for medical use in 1997, clopidogrel (Plavix®) is a thienopyridine-class antiplatelet medication.[10] It is widely used to reduce the risk of heart disease and stroke in high-risk patients.[10] The thienopyridine core is essential for its mechanism of action.
Mechanism of Action: Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 enzymes (primarily CYP2C19) to its active thiol metabolite.[10][11] This active metabolite irreversibly binds to the P2Y₁₂ subtype of the ADP receptor on the surface of platelets.[10][12] By blocking this receptor, clopidogrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation for the lifespan of the platelet (about 7-10 days).[12][13][14]
Experimental Protocol: Synthesis of Clopidogrel
The synthesis of clopidogrel often involves the resolution of a racemic mixture. A common approach is as follows:
-
Condensation: 2-Chlorophenylacetonitrile is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Hydrolysis: The resulting nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.
-
Esterification: The carboxylic acid is then esterified, typically with methanol, to yield racemic clopidogrel.
-
Resolution: The racemic mixture is resolved using a chiral acid, such as L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[15]
Quantitative Data: Pharmacokinetics of Clopidogrel and its Metabolites
| Parameter | Clopidogrel (75 mg dose) | Active Thiol Metabolite (H4 isomer) | Inactive Carboxylic Acid Metabolite |
| Cmax | 2 ng/mL[10] | 7.13 ± 6.32 ng/mL[10] | 2.9 ± 0.68 mg/L[2] |
| Tmax | 1.4 hours[10] | ~1 hour[10] | 0.8 - 1.0 hour[2] |
| Half-life | ~6 hours[16] | ~30 minutes[16] | 7.2 - 7.6 hours[2] |
| Bioavailability | ~50%[16] | - | - |
| Protein Binding | ~98%[16] | - | - |
| Excretion | 50% in urine, 46% in feces (as metabolites)[16] | - | 2.2 - 2.4% of dose in urine[2] |
Olanzapine: An Atypical Antipsychotic
Discovery and History: Olanzapine (Zyprexa®) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[8] Its thienobenzodiazepine structure is a key determinant of its pharmacological profile.
Mechanism of Action: Olanzapine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors.[16] Its antipsychotic effects are believed to be mediated through a combination of antagonism at dopamine D₂ receptors in the mesolimbic pathway and serotonin 5-HT₂ₐ receptors in the frontal cortex.[8][17] The antagonism of D₂ receptors is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while its action on 5-HT₂ₐ receptors may contribute to its efficacy against negative symptoms and its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[17] Olanzapine also has high affinity for histamine H₁, muscarinic, and adrenergic α₁ receptors, which contributes to its side effect profile, including sedation and weight gain.[18]
Experimental Protocol: Synthesis of Olanzapine
A common synthesis of olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.
-
Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine and N-methylpiperazine are combined in a suitable solvent, such as a C₁ to C₄ alcohol (e.g., 2-propanol).[19]
-
Heating: The reaction mixture is heated to reflux under a nitrogen atmosphere.[19]
-
Cooling and Isolation: After the reaction is complete, the mixture is cooled, and the precipitated olanzapine is isolated by filtration.[19]
Quantitative Data: Olanzapine Receptor Binding Affinities and Pharmacokinetics
Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| Serotonin 5-HT₂ₐ | 4[18] |
| Serotonin 5-HT₂C | 11[18] |
| Serotonin 5-HT₆ | 5[18] |
| Dopamine D₁-D₄ | 11-31[18] |
| Histamine H₁ | 7[18] |
| Adrenergic α₁ | 19[18] |
| Muscarinic M₁-M₅ | 32-132[18] |
Pharmacokinetic Parameters
| Parameter | Value |
| Half-life | 21-54 hours (mean 30-33 hours)[6][20] |
| Apparent Plasma Clearance | 12-47 L/hr (mean 25-26 L/hr)[6][21] |
| Volume of Distribution | ~1000 L[20][21] |
| Time to Peak Plasma Concentration (Oral) | ~6 hours[1][21] |
| Protein Binding | 93%[20][21] |
| Excretion | ~60% in urine, ~30% in feces (as metabolites)[6][20] |
Raloxifene: A Selective Estrogen Receptor Modulator (SERM)
Discovery and History: Raloxifene, approved for medical use in the United States in 1997, is a second-generation selective estrogen receptor modulator (SERM).[21] It belongs to the benzothiophene class of compounds and is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[20]
Mechanism of Action: Raloxifene exerts its effects by binding to estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others.[20] It has estrogenic (agonist) effects on bone, where it inhibits bone resorption and increases bone mineral density.[20][22] It also has beneficial estrogenic effects on lipid metabolism, lowering total and LDL cholesterol.[21] In contrast, raloxifene has anti-estrogenic (antagonist) effects in the breast and uterus, which accounts for its utility in reducing breast cancer risk without stimulating uterine tissue.[20][21]
Experimental Protocol: Synthesis of Raloxifene
A common synthetic route for raloxifene involves a Friedel-Crafts acylation as a key step.[23]
-
Preparation of the Acyl Chloride: 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with thionyl chloride in a solvent like dichloromethane to form the corresponding acyl chloride.[23]
-
Friedel-Crafts Acylation: The synthesized acyl chloride is reacted with a 6-methoxy-2-(4-methoxyphenyl)benzothiophene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Deprotection: If protecting groups are used on the hydroxyl functionalities of the benzothiophene core, they are removed in a subsequent step. For instance, a methanesulfonyl group can be removed by hydrolysis.[23]
-
Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[23]
Quantitative Data: Raloxifene Receptor Binding Affinities and Pharmacokinetics
Receptor Binding Affinities
| Receptor | Binding Affinity (Ki or IC₅₀) |
| Estrogen Receptor α (ERα) | Ki: 0.37 - 0.38 nM[24] |
| Estrogen Receptor β (ERβ) | IC₅₀: 12 nM[24] |
Pharmacokinetic Parameters
| Parameter | Value |
| Half-life (multiple dosing) | 27.7 - 32.5 hours[22][25] |
| Apparent Oral Clearance | 40 - 60 L/kg·hr[22][25] |
| Apparent Volume of Distribution | 2348 L/kg[25] |
| Time to Peak Plasma Concentration | ~6 hours[25] |
| Protein Binding | >95%[25] |
| Bioavailability | ~2% (due to extensive first-pass metabolism)[25] |
| Excretion | Primarily in feces; <6% in urine as glucuronide conjugates[22][25] |
Conclusion
From its serendipitous discovery as a "contaminant" in benzene, thiophene has evolved into a cornerstone of medicinal chemistry. Its unique electronic properties and its ability to serve as a bioisosteric replacement for the phenyl ring have enabled the development of a diverse array of therapeutic agents. The examples of ticarcillin, clopidogrel, olanzapine, and raloxifene highlight the profound impact of the thiophene scaffold on the treatment of infectious diseases, cardiovascular disorders, and central nervous system conditions, as well as in hormone-related therapies. The continued exploration of thiophene chemistry promises to yield new and improved therapeutic agents, further solidifying its status as a truly privileged structure in the art and science of drug discovery.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene pharmacokinetics in males with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ticarcillin - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic-based ticarcillin/clavulanic acid dose recommendations for infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. omicsonline.org [omicsonline.org]
- 13. jocpr.com [jocpr.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of ticarcillin and clavulanic acid (timentin) in relation to renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 20. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. heteroletters.org [heteroletters.org]
- 24. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 3-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiopheneacetonitrile (C₆H₅NS), a valuable building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document also outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate analysis.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.41 | dd | H-5 |
| 7.23 | m | H-2 |
| 7.15 | m | H-4 |
| 3.84 | s | -CH₂- |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 129.2 | C-5 |
| 128.5 | C-2 |
| 124.3 | C-4 |
| 123.8 | C-3 |
| 117.1 | -CN |
| 18.0 | -CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2925 | C-H stretch (aliphatic, asymmetric) |
| 2855 | C-H stretch (aliphatic, symmetric) |
| 2250 | C≡N stretch (nitrile) |
| 1520 | C=C stretch (aromatic ring) |
| 1430 | C=C stretch (aromatic ring) |
| 780 | C-S stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 123 | 100% | [M]⁺ (Molecular Ion) |
| 96 | High | [M-HCN]⁺ |
| 84 | Moderate | [C₄H₄S]⁺ (Thiophene ring) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: Bruker AVANCE 300 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: Bruker AVANCE 75 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0-150 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto the surface of a KBr or NaCl salt plate.
-
Gently place a second salt plate on top of the first to create a thin liquid film.
2. Data Acquisition:
-
Spectrometer: Bruker IFS 85 FT-IR spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of the clean, empty sample holder.
3. Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the transmittance or absorbance spectrum.
-
Identify and label the significant absorption bands.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is suitable.
-
Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
2. Ionization (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
3. Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 40-300.
4. Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with library spectra for confirmation.
Visualizations
The following diagrams illustrate the logical workflow for obtaining and analyzing the spectroscopic data of this compound.
A Technical Guide to the Solubility of 3-Thiopheneacetonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Thiopheneacetonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of this compound using the widely accepted isothermal shake-flask method coupled with gravimetric analysis. Furthermore, a template for data presentation and a visual workflow of the experimental protocol are included to aid researchers in generating and reporting their own solubility data.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its solubility in different organic solvents is a critical parameter for reaction kinetics, process design, purification, and formulation development. A thorough understanding of its solubility behavior allows for the optimization of reaction conditions, leading to improved yields and purity of the final product.
Despite its importance, a diligent search of scholarly articles, chemical databases, and patents has not yielded specific quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a robust experimental framework for researchers to determine these values in their own laboratories.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NS | [1] |
| Molecular Weight | 123.18 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | [2] |
| Boiling Point | 124-125 °C at 16 mmHg | |
| Density | 1.08 g/mL at 25 °C | |
| Refractive Index | n20/D 1.545 | |
| CAS Number | 13781-53-8 | [1] |
Solubility of this compound: Data Presentation
Table 2: Template for Reporting the Solubility of this compound in Common Organic Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Ethanol | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Acetone | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Ethyl Acetate | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Dichloromethane | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Toluene | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| Acetonitrile | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric | |
| n-Hexane | [Insert experimental value] | [Calculate from g/100 mL] | Gravimetric |
Note: The above table is a template. The actual solubility will be dependent on the specific experimental conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for thermodynamic solubility measurements.[3]
Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or weighing boats
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after equilibration is required.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The necessary equilibration time may need to be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the solid, the pipette tip should be kept in the upper portion of the liquid.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporation dish. The filter should be compatible with the solvent being used.
-
-
Gravimetric Analysis:
-
Record the exact weight of the evaporation dish containing the filtrate.
-
Evaporate the solvent from the filtrate in a fume hood or under a gentle stream of nitrogen.
-
Place the evaporation dish containing the non-volatile solute (this compound) in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.
-
Record the final weight of the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty evaporation dish from the final weight of the dish with the dried solute.
-
The solubility can then be expressed in grams per 100 mL of solvent or as molar solubility (mol/L).
-
Workflow Diagram
The logical workflow of the experimental protocol is illustrated in the following diagram generated using Graphviz.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
References
The Pharmacological Potential of Thiopheneacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiopheneacetonitrile and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and electronic properties make them privileged scaffolds for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on thiopheneacetonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and drug development in this promising area.
Anticancer Activities
Thiopheneacetonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction.
Cytotoxicity Data
The anticancer efficacy of various thiopheneacetonitrile derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A summary of the cytotoxic activities of selected compounds is presented in Table 1.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Not specified, but identified as most potent | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Various (Leukemia, Colon, CNS, Prostate) | 0.01 - 0.0909 | [2] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Various (Leukemia, CNS, Prostate) | 0.0211 - 0.0989 | [2] |
| Thiophene derivative 7 | HCT-116 (Colon) | 11.13 | [3] |
| Compound 3 | MCF-7 (Breast) | 0.02 | [4] |
| Compound 5 | MCF-7 (Breast) | 0.2 | [4] |
| Compound 9c | MCF-7 (Breast) | 0.01 | [4] |
| Compound 17 | MCF-7 (Breast) | 0.01 | [4] |
| Thiophene-3-carboxamide derivative 14d | HCT116, MCF7, PC3, A549 | Not specified, but effective VEGFR-2 inhibitor (IC50 = 191.1 nM) | [5] |
| SB-200 | MCF-7 (Breast) | <30 | [6] |
Mechanisms of Anticancer Action
The anticancer effects of thiopheneacetonitrile derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] For instance, the compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) has been shown to target tubulin and inhibit its polymerization.[1] This compound also inhibits WEE1 kinase, a key regulator of the G2/M checkpoint.[1]
Induction of apoptosis is another key mechanism. Treatment of cancer cells with certain thiopheneacetonitrile derivatives leads to an increased expression of pro-apoptotic proteins such as caspase-3 and caspase-9.[1] Furthermore, some derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS).[7]
Several signaling pathways are implicated in the anticancer activity of these compounds. For example, some derivatives have been shown to inhibit the PI3K/mTOR pathway, which is crucial for cell growth and survival.[8] Others act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5] The inhibition of VEGFR-2 by compounds like the thiophene-3-carboxamide derivative 14d leads to a reduction in tumor blood supply, thereby inhibiting tumor growth.[5]
Caption: Key anticancer mechanisms of thiopheneacetonitrile derivatives.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiopheneacetonitrile derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified period, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Antimicrobial Activities
Thiopheneacetonitrile derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Table 2 summarizes the MIC values of selected thiopheneacetonitrile derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [9][10] |
| Thiophene derivative 5d | Geotricum candidum | More potent than amphotericin B | [11] |
| Thiophene derivative 5d | Syncephalastrum racemosum | Equipotent to amphotericin B | [11] |
| Thiophene derivative 5d | Staphylococcus aureus | Equipotent to penicillin G | [11] |
| Thiophene derivative 5d | Pseudomonas aeruginosa | More potent than streptomycin | [11] |
| Thiophene derivative 5d | Escherichia coli | More potent than streptomycin | [11] |
| Thiophene derivative 4 | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [12] |
| Thiophene derivative 4 | Colistin-resistant Escherichia coli | 8 (MIC50) | [12] |
| Thiophene derivative 5 | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [12] |
| Thiophene derivative 8 | Colistin-resistant Acinetobacter baumannii | 32 (MIC50) | [12] |
Experimental Protocols
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The thiopheneacetonitrile derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activities
Several thiopheneacetonitrile derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13] For example, certain thiophene derivatives have been shown to decrease the gene expression of these cytokines in macrophages.[13] The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, appears to be important for their anti-inflammatory activity and their interaction with biological targets like COX and LOX enzymes.[14]
Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.
Experimental Protocols
-
Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.
-
Substrate and Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the thiophene derivative.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (arachidonic acid).
-
Product Measurement: The formation of the product (e.g., prostaglandin E2 for COX, leukotriene B4 for LOX) is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Enzyme Inhibitory Activities
Beyond their roles in inflammation, thiopheneacetonitrile derivatives have been identified as inhibitors of various other enzymes, highlighting their potential for treating a range of diseases.
Enzyme Inhibition Data
Table 3 provides a summary of the inhibitory activities of selected thiophene derivatives against different enzymes.
| Compound | Target Enzyme | Ki / IC50 | Reference |
| Compound 10a | BACE1 | 150 nM (IC50) | [15] |
| Thiophene derivative 11 | BRCA-1 | Similar Ki to niraparib | [8] |
| Thiophene derivative 13 | BRCA-1 | Similar Ki to niraparib | [8] |
| Thiophene derivative 16 | BRCA-1 | Similar Ki to niraparib | [8] |
| Thiophene derivative 18 | BRCA-1 | Similar Ki to niraparib | [8] |
| Thiophene derivative 20 | BRCA-1 | Similar Ki to niraparib | [8] |
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | Acetylcholinesterase (AChE) | 19.88 µM (Ki) | [16] |
| --INVALID-LINK--methanone (8) | Butyrylcholinesterase (BChE) | 13.72 µM (Ki) | [16] |
| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | Glutathione S-transferase (GST) | 16.44 µM (Ki) | [16] |
Experimental Protocols
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations. Incubate for a short period.
-
Reaction Initiation: Add DTNB and the substrate solution to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined.
Conclusion
Thiopheneacetonitrile derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents underscores their potential for the development of new therapeutics. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of novel thiopheneacetonitrile-based drugs with improved potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in realizing their full therapeutic potential.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccij-online.org [ccij-online.org]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene substituted acylguanidines as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work and the advancement of therapeutic discovery. 3-Thiopheneacetonitrile, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and the role of thiophene-containing molecules in relevant biological pathways.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from a range of commercial suppliers, catering to the needs of both small-scale research and larger-scale drug development. While many suppliers offer standard grades, achieving purities greater than 99% often requires sourcing from specialized chemical providers or undertaking further in-house purification. The table below summarizes offerings from several notable suppliers.
| Supplier | CAS Number | Purity | Physical Form | Notes |
| Sigma-Aldrich | 13781-53-8 | 96% | Liquid | Product is listed as discontinued, but historical data is available. |
| Thermo Scientific Chemicals | 13781-53-8 | 98% | Liquid | Assay performed by GC (>97.5%).[1] |
| Chem-Impex | 13781-53-8 | ≥ 98% (GC) | Colorless to light yellow to light orange clear liquid | A versatile building block for pharmaceuticals and agrochemicals. |
| Nanjing Finechem Holding Co.,Limited | 1073-70-7 (alternative CAS) | High Purity | Colorless to light yellow liquid | Specific purity percentage not listed, direct inquiry recommended. |
Synthesis and Purification Protocols
The synthesis of this compound is a critical process that dictates the initial purity of the compound. While several synthetic routes exist for thiophene derivatives in general, a common pathway to 3-substituted thiophenes involves the use of a pre-functionalized thiophene ring. For instance, the synthesis can be achieved from 3-bromothiophene, which serves as a key intermediate.
Caption: A plausible synthetic pathway to high-purity this compound.
Purification to high purity (>99.5%) is typically achieved through fractional distillation under reduced pressure. This method separates the target compound from residual starting materials, solvents, and byproducts based on differences in boiling points. For exacting applications, preparative high-performance liquid chromatography (HPLC) can be employed for further purification.
Analytical Methods for Purity Assessment
Ensuring the high purity of this compound is critical for its application in research and drug development. A combination of analytical techniques is employed to identify and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a primary method for assessing the purity of this compound and identifying any low-level impurities.
General Experimental Protocol for GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to 280-300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
The following workflow outlines the typical steps for GC-MS analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for detecting the presence of structural isomers or other impurities.
¹H NMR (300 MHz, CDCl₃): Spectral data available on PubChem shows characteristic signals for the thiophene ring protons and the methylene protons adjacent to the nitrile group.[2]
¹³C NMR (CDCl₃): The spectrum will show distinct signals for the carbons of the thiophene ring and the acetonitrile moiety.[2]
The workflow for NMR analysis is as follows:
Caption: Workflow for NMR analysis of this compound.
Role in Drug Discovery and Signaling Pathways
Thiophene derivatives are a class of privileged structures in medicinal chemistry, found in numerous approved drugs.[3] They are known to interact with a variety of biological targets, including enzymes and receptors. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial for the development of compounds that do target these pathways.
Thiophene-containing molecules have been investigated as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs), which are key players in cancer signaling pathways.[4] For example, some thiophene derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory signaling cascades.[5][6]
The following diagram illustrates a generalized signaling pathway where a thiophene-based inhibitor, potentially synthesized using this compound as a precursor, could exert its effect.
Caption: Potential role of a thiophene-based inhibitor in a kinase signaling pathway.
References
- 1. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 3-Thiopheneacetonitrile in the Synthesis of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-thiopheneacetonitrile as a key starting material for the generation of novel thieno[2,3-d]pyrimidine derivatives with potent anticancer activity. The protocols detailed below outline a representative synthetic pathway from this compound to a final drug candidate, leveraging the robust and versatile Gewald reaction.
The thieno[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to target a variety of protein kinases that are often dysregulated in cancer. By inhibiting these kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these compounds can disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Experimental Workflow
The overall synthetic strategy involves a four-step sequence starting from this compound. This workflow is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-dialkyl-3-cyanothiophene via Gewald Reaction
This protocol describes the one-pot synthesis of a substituted 2-aminothiophene, a key intermediate, from this compound.
Materials:
-
This compound
-
Acyclic ketone (e.g., Butan-2-one)
-
Elemental Sulfur
-
Morpholine (or other secondary amine as a base catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq), butan-2-one (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (50 mL).
-
Add morpholine (2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the 2-amino-4-methyl-5-ethyl-3-cyanothiophene.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 4-Hydroxythieno[2,3-d]pyrimidine
This protocol details the cyclization of the 2-aminothiophene intermediate to form the core pyrimidine ring structure.
Materials:
-
2-Amino-4,5-dialkyl-3-cyanothiophene from Protocol 1
-
Formic acid (98%)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, suspend the 2-amino-4,5-dialkyl-3-cyanothiophene (1.0 eq) in an excess of formic acid (20 mL).
-
Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove excess formic acid.
-
Dry the product under vacuum to obtain the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
This protocol describes the chlorination of the pyrimidinone, which activates the 4-position for subsequent nucleophilic substitution.
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one from Protocol 2
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, add the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (10-15 mL).
-
Add a catalytic amount of N,N-dimethylaniline (2-3 drops).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine derivative.
Protocol 4: Synthesis of 4-Amino-Substituted Thieno[2,3-d]pyrimidine (Final Product)
This final step involves the nucleophilic aromatic substitution of the chloro-intermediate with a desired amine to generate the final kinase inhibitor.
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine from Protocol 3
-
Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in 1,4-dioxane (30 mL) in a 100 mL round-bottom flask.
-
Add the selected amine (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) for 6-10 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final 4-(substituted-amino)-thieno[2,3-d]pyrimidine.
Quantitative Data
The following table summarizes the biological activity of representative thieno[2,3-d]pyrimidine derivatives synthesized through similar methodologies.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [1][2] |
| HepG2 | 4.10 | [1][2] | |||
| 6b | VEGFR-2 | 0.054 | MDA-MB-231 | 5.91 | [3] |
| MCF-7 | 7.16 | [3] | |||
| 8b | VEGFR-2 | 0.005 | - | - | [4] |
| 8e | VEGFR-2 | 0.0039 | - | - | [4] |
| 14 | - | - | MCF-7 | 22.12 | [5] |
| 13 | - | - | MCF-7 | 22.52 | [5] |
Note: The specific yields for each step can vary depending on the substrates and reaction conditions but are generally in the range of 60-95% for each step.
Signaling Pathway Visualization
The synthesized thieno[2,3-d]pyrimidine derivatives primarily exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and angiogenesis. Below are diagrams of the VEGFR-2 and PI3K/Akt/mTOR signaling pathways, indicating the point of inhibition.
Caption: Inhibition of the VEGFR-2 signaling pathway.[6][7][8][9][10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[11][12][13][14][15]
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes: 3-Thiopheneacetonitrile as a Versatile Precursor for Bioactive Heterocyclic Compounds
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Thiopheneacetonitrile with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of 3-thiopheneacetonitrile with aldehydes and ketones, focusing on two primary synthetic routes: the Knoevenagel condensation and the Gewald reaction. These reactions are instrumental in the synthesis of a diverse range of thiophene derivatives with significant applications in medicinal chemistry and materials science.
Introduction
This compound is a versatile building block in organic synthesis. Its active methylene group, positioned between the thiophene ring and the nitrile group, readily participates in condensation reactions with carbonyl compounds. The resulting products, typically α,β-unsaturated nitriles or highly substituted 2-aminothiophenes, are key intermediates in the development of novel therapeutic agents and functional materials. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Key Reactions and Mechanisms
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In the case of this compound, the reaction with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or an amine salt, affords a 2-(thiophen-3-yl)acrylonitrile derivative.[2]
Reaction Scheme:
Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that yields highly substituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester (in this case, this compound), in the presence of elemental sulfur and a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3]
Reaction Scheme:
Data Presentation
Knoevenagel Condensation of this compound with Aromatic Aldehydes
The following table summarizes the reaction of this compound with various substituted benzaldehydes, highlighting the reaction conditions and yields of the corresponding (E)-3-aryl-2-(thiophen-3-yl)acrylonitrile derivatives.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 2 | 85 | [2] |
| 4-Methylbenzaldehyde | Piperidine | Ethanol | 2 | 88 | [2] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 1.5 | 92 | [2] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 82 | [2] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 4 | 78 | [2] |
| 2-Nitrobenzaldehyde | Piperidine | Ethanol | 4 | 75 | [5] |
Gewald Reaction of this compound with Ketones
This table presents the synthesis of 2-aminothiophene derivatives via the Gewald reaction of this compound with various ketones.
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Ethanol | Reflux | 6 | 75 | [6] |
| Acetone | Diethylamine | Methanol | 50 | 8 | 68 | [7] |
| Acetophenone | Triethylamine | DMF | 80 | 12 | 62 | [7] |
| Cyclopentanone | Morpholine | Ethanol | Reflux | 6 | 72 | [6] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with 4-Methoxybenzaldehyde
Materials:
-
This compound (1.23 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound and 4-methoxybenzaldehyde.
-
Add ethanol and stir the mixture until all solids are dissolved.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After approximately 1.5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain (E)-3-(4-methoxyphenyl)-2-(thiophen-3-yl)acrylonitrile.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Gewald Reaction of this compound with Cyclohexanone
Materials:
-
This compound (1.23 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound, cyclohexanone, and elemental sulfur in ethanol.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC.
-
After 6 hours of reflux, or upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Applications in Drug Development
Derivatives synthesized from this compound have shown significant potential in drug discovery, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity: Inhibition of VEGFR-2 Signaling
Certain 2-(thiophen-3-yl)acrylonitrile derivatives have demonstrated potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Anti-inflammatory Activity: Inhibition of COX-2 Pathway
Many thiophene derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General experimental workflow.
Conclusion
The reaction of this compound with aldehydes and ketones provides a facile and efficient route to a wide array of biologically active thiophene derivatives. The Knoevenagel condensation and Gewald reaction are powerful tools for generating molecular diversity. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the fields of oncology and inflammation. The protocols and data presented herein serve as a valuable resource for researchers in these areas.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Synthetic Protocols for the Derivatization of 3-Thiopheneacetonitrile: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-thiopheneacetonitrile. This versatile building block is a key starting material in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on key transformations of the active methylene group and the nitrile functionality, as well as modifications of the thiophene ring.
Knoevenagel Condensation for the Synthesis of 3-Aryl-2-(3-thienyl)acrylonitriles
The Knoevenagel condensation is a cornerstone reaction for the derivatization of this compound, enabling the formation of a carbon-carbon double bond by reacting the active methylene group with aldehydes and ketones. This reaction is particularly useful for synthesizing a variety of substituted acrylonitriles, which are valuable intermediates in drug discovery.[1][2]
Reaction Scheme:
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Thiopheneacetonitrile Derivatives
Disclaimer: Extensive literature searches did not yield specific examples of palladium-catalyzed cross-coupling reactions directly utilizing 3-thiopheneacetonitrile as a substrate. The following application notes and protocols are based on established methodologies for structurally related thiophene derivatives, particularly 3-halothiophenes and other substituted thiophenes. These protocols provide a strong starting point for researchers and drug development professionals to develop specific conditions for this compound and its derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For drug development professionals and researchers, these reactions are invaluable for the synthesis of complex molecules and the diversification of lead compounds. This compound is a valuable building block, and its functionalization via cross-coupling reactions can provide access to a wide array of novel chemical entities with potential biological activity.
This document outlines generalized protocols and application notes for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, adapted for 3-halothiopheneacetonitrile derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organohalide. For the synthesis of 3-aryl-3-thiopheneacetonitriles, a 3-halothiopheneacetonitrile would be coupled with an arylboronic acid or its ester.
Typical Reaction Conditions for Thiophene Derivatives
| Substrate (Thiophene) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 66-95 | [1] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 55-85 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 85 | [3] |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 90 | 28 | [4] |
Generalized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-thiopheneacetonitrile
Materials:
-
3-Bromo-thiopheneacetonitrile
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-thiopheneacetonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This reaction would be suitable for synthesizing vinyl-substituted thiopheneacetonitriles, for example, by reacting a 3-halothiopheneacetonitrile with an alkene like styrene or an acrylate.
Typical Reaction Conditions for Thiophene Derivatives
| Substrate (Thiophene) | Alkene | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromothiophene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 120 | - | [5] |
| 2-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp (1) | - | K₂CO₃ | DMF | 130 | 55 | [2] |
| Aryl Bromides | Acrylonitrile | Pd(OAc)₂ (cat.) | Bu₄NBr | Et₃N | Water | RT-80 | Good | [6] |
| 2,3-Dibromothiophene | Acrylates | Pd(OAc)₂ (5) | XPhos (10) | Et₃N | DMF | 120 | Good | [3] |
Generalized Protocol for Heck Reaction of 3-Bromo-thiopheneacetonitrile
Materials:
-
3-Bromo-thiopheneacetonitrile
-
Alkene (e.g., styrene, 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, Buchwald-type ligands)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 3-bromo-thiopheneacetonitrile (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in the anhydrous solvent (5-10 mL).
-
If a ligand is used, add it to the mixture (e.g., PPh₃, 0.04 mmol).
-
Add the base (e.g., Et₃N, 2.0 mmol) and the alkene (1.5 mmol) via syringe.
-
Heat the reaction mixture to the required temperature (typically >100 °C) with stirring.[7]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide. This method would be ideal for synthesizing 3-alkynyl-thiopheneacetonitriles. The reaction is typically co-catalyzed by palladium and copper salts.[8]
Typical Reaction Conditions for Thiophene Derivatives
| Substrate (Thiophene) | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,3-Dibromothiophene | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | 60 | up to 93 | [9] |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ (1-2) | CuI (2-4) | i-Pr₂NH | Dioxane | RT | 85-98 | [10] |
| 3-Bromo-1,2-diones | Terminal Alkynes | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N | - | Reflux | up to 93 | [11] |
Generalized Protocol for Sonogashira Coupling of 3-Bromo-thiopheneacetonitrile
Materials:
-
3-Bromo-thiopheneacetonitrile
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH, solvent and base)
-
Anhydrous solvent (e.g., THF, dioxane, or neat amine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-bromo-thiopheneacetonitrile (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) and the amine base (if not used as the solvent, 2-3 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[8]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This would allow for the synthesis of 3-amino-substituted thiopheneacetonitriles. The choice of ligand is crucial for the success of this reaction.[12]
Typical Reaction Conditions for Thiophene Derivatives
| Substrate (Thiophene) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Deactivated aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Good | [13] |
| 3-Bromothiophene-2-carboxylate | Various amines | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | High | [5] |
| (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | 110 | High | [14] |
Generalized Protocol for Buchwald-Hartwig Amination of 3-Bromo-thiopheneacetonitrile
Materials:
-
3-Bromo-thiopheneacetonitrile
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (5 mL).
-
Add 3-bromo-thiopheneacetonitrile (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. research.unipd.it [research.unipd.it]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Polymerization of 3-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 3-Thiopheneacetonitrile. This document is intended to guide researchers in the synthesis and characterization of poly(this compound), a functionalized conducting polymer with potential applications in sensors, electronic devices, and drug delivery systems.
Introduction
The electrochemical polymerization of thiophene and its derivatives is a versatile method for creating conductive and functional polymer films. This compound is a particularly interesting monomer due to the presence of the nitrile functional group, which can be further modified or utilized for specific interactions. This document outlines the key procedures for the electrosynthesis and characterization of poly(this compound) films.
Experimental Workflow
The overall experimental workflow for the electrochemical polymerization and characterization of this compound is depicted below.
Mechanism of Electropolymerization
The electrochemical polymerization of this compound proceeds via an oxidative coupling mechanism. The key steps are illustrated in the diagram below.
Experimental Protocols
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound (monomer) | Potentiostat/Galvanostat |
| Acetonitrile (CH₃CN), anhydrous | Three-electrode electrochemical cell |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄) | Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass) |
| Argon or Nitrogen gas | Counter Electrode (e.g., Platinum wire or mesh) |
| Deionized water | Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) |
| Acetone | FTIR Spectrometer |
| UV-vis Spectrometer | |
| Scanning Electron Microscope (SEM) |
Preparation of Solutions
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Monomer Solution: Prepare a solution of this compound in the electrolyte solution. The concentration of the monomer for cyclic voltammetry is typically in the range of 1-5 mM. For bulk polymerization, higher concentrations (e.g., 0.1 M) can be used.
-
Purge the solutions with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
Electrochemical Polymerization
The electrochemical polymerization can be carried out using either cyclic voltammetry (potentiodynamic) or by applying a constant potential or current (potentiostatic or galvanostatic).
4.3.1. Cyclic Voltammetry (CV) Method
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Fill the cell with the monomer solution.
-
Connect the electrodes to the potentiostat.
-
Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (typically around 1.5-2.0 V vs. Ag/AgCl). The exact potential will depend on the reference electrode and solvent system.
-
The polymer film will deposit on the working electrode with each successive cycle.
-
After the desired number of cycles, remove the working electrode from the solution.
4.3.2. Potentiostatic Method
-
Assemble the three-electrode cell as described above.
-
Apply a constant potential that is slightly higher than the oxidation potential of the monomer.
-
The polymerization will proceed at a constant rate, and the film thickness can be controlled by the duration of the electrolysis.
-
After the desired time, turn off the potential and remove the working electrode.
Polymer Film Characterization
4.4.1. Post-Polymerization Treatment
-
Gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
4.4.2. Electrochemical Characterization
-
Place the polymer-coated electrode in a monomer-free electrolyte solution.
-
Perform cyclic voltammetry to study the redox behavior of the polymer film.
4.4.3. Spectroscopic Characterization
-
FTIR Spectroscopy: Record the FTIR spectrum of the polymer film to identify the characteristic vibrational modes of the polythiophene backbone and the nitrile functional group.
-
UV-vis Spectroscopy: Record the UV-vis absorption spectrum of the polymer film to determine the electronic transitions and estimate the band gap.
4.4.4. Morphological Characterization
-
Scanning Electron Microscopy (SEM): Examine the surface morphology of the polymer film to observe its structure, porosity, and uniformity.
Data Presentation
The following tables summarize typical experimental parameters and expected properties for the electrochemical polymerization of this compound. These values are based on literature for similar thiophene derivatives and should be optimized for specific experimental setups.
Table 1: Electrochemical Polymerization Parameters
| Parameter | Cyclic Voltammetry | Potentiostatic Method |
| Monomer Concentration | 1 - 5 mM | 0.1 M |
| Supporting Electrolyte | 0.1 M TBAPF₆ or TBABF₄ in CH₃CN | 0.1 M TBAPF₆ or TBABF₄ in CH₃CN |
| Potential Window | 0 V to ~1.8 V (vs. Ag/AgCl) | ~1.6 V (vs. Ag/AgCl) |
| Scan Rate | 50 - 100 mV/s | N/A |
| Number of Cycles | 5 - 20 | N/A |
| Polymerization Time | N/A | 300 - 1800 s |
Table 2: Expected Properties of Poly(this compound) Films
| Property | Expected Value/Characteristic |
| Appearance | Dark-colored film (e.g., red, brown, or black) |
| Redox Potentials | Reversible oxidation and reduction peaks in CV |
| Conductivity | Varies with doping level, typically in the semiconductor range |
| FTIR Peaks (cm⁻¹) | ~2250 (C≡N stretch), ~1500-1600 (C=C aromatic stretch), ~800 (C-S stretch) |
| UV-vis λmax | ~400-500 nm (π-π* transition) |
| Morphology | Typically a globular or cauliflower-like structure observed by SEM |
Conclusion
This document provides a comprehensive guide for the electrochemical synthesis and characterization of poly(this compound). The provided protocols and data serve as a starting point for researchers to develop and optimize their own procedures for creating functionalized conductive polymer films for a variety of applications. Further investigation into the specific properties and potential modifications of this polymer is encouraged.
Application Notes: Synthesis and Application of Fluorescent Probes Utilizing a 3-Thiopheneacetonitrile Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiophene ring, an electron-rich five-membered aromatic heterocycle, serves as an excellent foundational scaffold for the development of advanced chromophores. Its unique electronic properties allow for the creation of a diverse array of fluorescent probes with tunable absorption and emission characteristics.[1][2] By functionalizing the thiophene core, particularly through the versatile 3-thiopheneacetonitrile intermediate, researchers can design probes for a wide range of applications, from high-performance pigments to sophisticated sensors for biological imaging.[1][3] The acetonitrile group provides a reactive site for constructing extended π-conjugated systems, which is crucial for achieving desirable photophysical properties. Probes derived from this scaffold have shown significant promise in various fields, including the detection of metal ions, cellular imaging, and as fluorescent tags for tracking drug delivery within biological systems.[3][4][5]
Section 1: Synthesis Protocol for a this compound-Based Fluorescent Probe
This protocol details the synthesis of a representative fluorescent probe, designated TPA-Probe 1 , via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde, a straightforward and efficient method for creating vinyl-substituted thiophene fluorophores.[3]
1.1 Materials & Reagents:
-
This compound (96% purity)[6]
-
4-(Diethylamino)salicylaldehyde
-
Piperidine (catalyst)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
1.2 Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
1.3 Synthesis Workflow Diagram:
Caption: Knoevenagel condensation workflow for TPA-Probe 1 synthesis.
1.4 Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.23 g, 10 mmol) and 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture until all solids are dissolved. Add 0.5 mL of piperidine to the solution to act as a catalyst.
-
Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7] Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1, gradually increasing polarity) to isolate the desired product.
-
Drying and Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under a high vacuum. The resulting product, TPA-Probe 1 , should be a colored solid. Characterize the final compound using ¹H NMR and Mass Spectrometry to confirm its structure and purity.[8]
Section 2: Photophysical Properties
The photophysical characteristics of fluorescent probes are critical for their application. The following table summarizes the key quantitative data for the hypothetical TPA-Probe 1 in a common solvent like DMSO, based on typical values for similar thiophene-based dyes.[2]
| Property | Value |
| λ_max (abs) | 455 nm |
| λ_max (em) | 580 nm |
| Stokes Shift | 125 nm |
| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | 0.45 |
| Color (Emission) | Orange-Red |
Data is representative and compiled for illustrative purposes.
Section 3: Application Protocol - Cellular Imaging of Metal Ions
Thiophene-acetonitrile derivatives can be designed as chemosensors that exhibit a fluorescent response (quenching or enhancement) upon binding to specific metal ions.[3][4] This protocol outlines a general procedure for using TPA-Probe 1 for the detection of a target metal ion (e.g., Cu²⁺) in living cells using fluorescence microscopy.
3.1 Materials & Reagents:
-
TPA-Probe 1 stock solution (1 mM in DMSO)
-
HeLa or other suitable cancer cell line[9]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Chloride (CuCl₂) solution (1 mM in water)
-
Cell culture flasks/plates with glass bottoms
3.2 Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis | Semantic Scholar [semanticscholar.org]
The Pivotal Role of 3-Thiopheneacetonitrile in Agrochemical Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 3-Thiopheneacetonitrile, a versatile heterocyclic building block, is gaining significant attention in the agrochemical industry for its role in the synthesis of a new generation of fungicides, insecticides, and herbicides. Its unique chemical structure allows for the creation of diverse and potent active ingredients that are crucial for modern crop protection. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of novel agrochemicals.
Introduction to this compound in Agrochemicals
The thiophene ring is a key structural motif in a variety of biologically active molecules. In the realm of agrochemicals, thiophene derivatives have demonstrated a broad spectrum of activities. This compound, in particular, serves as a valuable starting material due to the reactivity of its nitrile group and the adjacent methylene group, which allow for a range of chemical transformations. These transformations lead to the formation of more complex heterocyclic systems with fungicidal, insecticidal, and herbicidal properties.
Application in Fungicide Synthesis
One of the most significant applications of this compound is in the synthesis of fungicides. The thiophene moiety is a known bioisostere of the phenyl group and has been incorporated into numerous succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.
A key synthetic strategy involves the Gewald reaction, a multi-component reaction that utilizes a carbonyl compound, an active methylene nitrile (like this compound derivatives), and elemental sulfur to construct a 2-aminothiophene ring. This 2-aminothiophene can then be further elaborated into various fungicidal scaffolds, such as thienopyrimidines.
Key Synthetic Pathways to Fungicidal Cores
The synthesis of fungicidal compounds often begins with the functionalization of the this compound backbone. Two primary pathways are highlighted below:
-
Gewald Reaction: This reaction is instrumental in forming polysubstituted 2-aminothiophenes, which are versatile intermediates for a wide range of heterocyclic compounds, including those with fungicidal activity.[1]
-
Thienopyrimidine Formation: 2-Aminothiophene-3-carbonitriles, derived from reactions involving precursors made from this compound, can be cyclized with various reagents to form thienopyrimidines. These compounds have shown promise as potent fungicides.
Diagram of the Gewald Reaction Pathway
Caption: General workflow of the Gewald reaction for synthesizing fungicidal scaffolds.
Application in Insecticide and Herbicide Synthesis
While the primary application of this compound in agrochemicals appears to be in fungicides, its derivatives also serve as precursors for insecticides and herbicides. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities.
For instance, the Knoevenagel condensation of this compound with various aldehydes can yield α,β-unsaturated nitriles. These intermediates can then be used to construct more complex molecules with potential insecticidal or herbicidal activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-dialkyl-3-cyanothiophene via Gewald Reaction
This protocol describes a general procedure for the Gewald reaction to synthesize 2-aminothiophene derivatives, which are key intermediates for various agrochemicals.
Materials:
-
Aliphatic ketone or aldehyde
-
This compound derivative (α-substituted)
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone/aldehyde (1.0 eq), the this compound derivative (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5-1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Representative Yields for Gewald Reaction
| Ketone/Aldehyde | This compound Derivative | Product | Yield (%) | Reference |
| Cyclohexanone | Cyanoacetamide | 2-Amino-4,5-tetramethylene-thiophene-3-carboxamide | 85% | [1] |
| Acetone | Malononitrile | 2-Amino-4,5-dimethyl-3-cyanothiophene | 78% | [1] |
Diagram of Experimental Workflow for Gewald Synthesis
References
Gram-Scale Synthesis of 3-Thiopheneacetonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the gram-scale synthesis of 3-Thiopheneacetonitrile, a valuable building block in medicinal chemistry and materials science. The described two-step procedure commences with the radical bromination of 3-methylthiophene to yield 3-(bromomethyl)thiophene, which is subsequently converted to the target nitrile through a nucleophilic substitution with sodium cyanide.
Key Data Summary
The following table summarizes the quantitative data for the synthesis, providing a clear overview of the reactants, products, and expected yields.
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 3-Methylthiophene | 98.17 | 50.0 | 0.509 | 1.0 | 3-(Bromomethyl)thiophene | 177.07 | 90.1 | 67.6 - 75.7 | 75 - 84 |
| N-Bromosuccinimide | 177.98 | 90.7 | 0.510 | 1.0 | ||||||
| 2 | 3-(Bromomethyl)thiophene | 177.07 | 70.0 | 0.395 | 1.0 | This compound | 123.18 | 48.7 | ~39.0 | ~80 |
| Sodium Cyanide | 49.01 | 29.0 | 0.592 | 1.5 |
Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. N-Bromosuccinimide is a lachrymator, and sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step 1: Synthesis of 3-(Bromomethyl)thiophene
This procedure is adapted from a reliable method for the bromination of 3-methylthiophene.
Materials:
-
3-Methylthiophene (50.0 g, 0.509 mol)
-
N-Bromosuccinimide (NBS) (90.7 g, 0.510 mol)
-
Benzoyl peroxide (1.0 g, 4.1 mmol, radical initiator)
-
Carbon tetrachloride (CCl₄) (250 mL)
-
Ice bath
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methylthiophene (50.0 g, 0.509 mol) and carbon tetrachloride (150 mL).
-
Add benzoyl peroxide (1.0 g, 4.1 mmol) to the flask.
-
In a separate beaker, prepare a solution of N-bromosuccinimide (90.7 g, 0.510 mol) in carbon tetrachloride (100 mL).
-
Heat the reaction mixture to reflux under vigorous stirring.
-
Once refluxing, add the NBS solution dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel and wash the solid succinimide with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)thiophene as a pale yellow oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is adapted from analogous cyanation reactions.
Materials:
-
Crude 3-(bromomethyl)thiophene (from Step 1, ~70.0 g, ~0.395 mol)
-
Sodium cyanide (NaCN) (29.0 g, 0.592 mol)
-
Dimethyl sulfoxide (DMSO) (300 mL)
-
Water
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium cyanide (29.0 g, 0.592 mol) in DMSO (300 mL). Caution: Sodium cyanide is extremely toxic.
-
To this stirring solution, add the crude 3-(bromomethyl)thiophene dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture into a 2 L beaker containing 1 L of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash them with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by vacuum distillation.
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction boiling at 124-125 °C at 16 mmHg.[1] This should yield a colorless to pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 300 MHz): δ 7.35 (dd, J=5.0, 3.0 Hz, 1H), 7.20 (dd, J=2.8, 1.1 Hz, 1H), 7.05 (dd, J=5.0, 1.2 Hz, 1H), 3.70 (s, 2H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 129.5, 127.1, 126.8, 123.0, 117.5, 18.5.
-
IR (neat, cm⁻¹): 3105, 2927, 2253 (C≡N), 1418, 835, 775. The strong absorption band around 2253 cm⁻¹ is characteristic of the nitrile functional group.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from starting materials to the final purified product.
Caption: Workflow for the gram-scale synthesis of this compound.
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Thiopheneacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Thiopheneacetonitrile. The following information addresses common side reactions and provides guidance on optimizing the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the initial challenges?
The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a 3-(halomethyl)thiophene, typically 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene, with an alkali metal cyanide such as sodium cyanide or potassium cyanide.
A primary challenge originates from the synthesis of the 3-(halomethyl)thiophene starting material itself. The direct chloromethylation of thiophene often yields a mixture of isomers, with the 2-substituted product being a significant impurity. The presence of 2-chloro- or 2,5-dichloromethylthiophene in the starting material will lead to the corresponding isomeric acetonitrile byproducts, which can be difficult to separate from the desired this compound due to their similar physical properties.
Troubleshooting Workflow for Starting Material Purity
Caption: Workflow to ensure the purity of the 3-(halomethyl)thiophene starting material.
Q2: During the cyanation reaction, I observe a significant amount of a higher boiling point impurity. What is it likely to be?
A common side reaction in the synthesis of this compound is the formation of a dimeric ether, 3,3'-(oxydimethylene)dithiophene . This occurs via a Williamson ether synthesis-type reaction where the alkoxide, formed from residual water or hydroxide ions in the reaction mixture, reacts with the electrophilic 3-(chloromethyl)thiophene. This side reaction is more prevalent if the reaction is not conducted under strictly anhydrous conditions.
Q3: My final product contains a significant amount of 3-thiopheneacetic acid. How can this be avoided?
The presence of 3-thiopheneacetic acid is due to the hydrolysis of the nitrile functional group in this compound. This reaction is typically catalyzed by basic or acidic conditions, especially at elevated temperatures during the reaction or workup.[1][2][3]
To minimize hydrolysis:
-
Control Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.
-
Moderate Temperatures: Avoid excessively high reaction temperatures.
-
Careful Workup: Neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases during the workup procedure.
Logical Diagram for Minimizing Hydrolysis
Caption: Key parameters to control to prevent the hydrolysis of this compound.
Q4: My reaction mixture has turned dark and viscous, and the yield is low. What is the likely cause?
The formation of a dark, viscous mixture or solid polymer is often indicative of the polymerization of the reactive 3-(chloromethyl)thiophene starting material. This benzylic-like halide is susceptible to polymerization, especially at higher temperatures or in the presence of trace impurities that can initiate polymerization.
To mitigate polymerization:
-
Control Temperature: Maintain a consistent and moderate reaction temperature.
-
Purity of Starting Material: Ensure the 3-(chloromethyl)thiophene is free of impurities that could act as initiators.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent side reactions that may lead to polymerization.
Summary of Common Side Reactions and Byproducts
| Side Reaction | Byproduct Name | Reason for Formation | Prevention/Minimization Strategy |
| Isomer Formation | 2-Thiopheneacetonitrile | Use of isomeric 2-(chloromethyl)thiophene in the starting material. | Purify the 3-(chloromethyl)thiophene starting material by fractional distillation. |
| Ether Formation | 3,3'-(Oxydimethylene)dithiophene | Reaction of 3-(chloromethyl)thiophene with water/hydroxide. | Use anhydrous solvents and reagents. |
| Hydrolysis | 3-Thiopheneacetic acid | Hydrolysis of the nitrile product under basic or acidic conditions. | Control reaction time and temperature; neutralize workup. |
| Polymerization | Poly(3-thenyl) species | Self-reaction of the reactive 3-(chloromethyl)thiophene. | Maintain moderate reaction temperature; use pure starting material. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
3-(Chloromethyl)thiophene (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
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Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Reagent Addition: Slowly add 3-(chloromethyl)thiophene to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Experimental Workflow Diagram
References
Technical Support Center: Purification of Crude 3-Thiopheneacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-thiopheneacetonitrile via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A: For the purification of a moderately polar compound like this compound, normal-phase column chromatography using silica gel (230-400 mesh) as the stationary phase is the standard approach. The most commonly used mobile phase is a mixture of a non-polar solvent and a polar solvent, typically n-hexane and ethyl acetate. A gradient elution is often employed, starting with a low polarity mixture and gradually increasing the polarity to elute the desired compound.
Q2: How do I determine the optimal solvent system for my separation?
A: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture in which this compound has an Rf value between 0.2 and 0.4. This range generally provides the best separation from impurities. Start by testing various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) on a TLC plate spotted with the crude material.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A: If this compound remains at the baseline, the eluent is not polar enough. You can try a more polar solvent system, such as a mixture of dichloromethane and methanol. Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it.
Q4: I'm observing streaking or tailing of my compound spot on the TLC plate and the column. What could be the cause?
A: Streaking can be caused by several factors:
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Compound Overload: Applying too much sample to the TLC plate or column can lead to tailing.
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Strong Interaction with Silica Gel: The nitrile group in this compound can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of triethylamine to your eluent system to neutralize the acidic sites on the silica.
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Incomplete Dissolution: If the compound is not fully dissolved when loaded onto the column, it can lead to streaking.
Q5: What are common impurities I might encounter?
A: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, these could be polar or non-polar. A thorough work-up procedure before chromatography is essential to remove the bulk of these impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | The compound may have decomposed on the silica gel. | Thiophene-containing compounds can sometimes be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine (1-2% in the eluent).[1] Minimizing the time the compound spends on the column by running the chromatography as efficiently as possible can also help. |
| The chosen eluent system is not polar enough to elute the compound. | If your compound is not eluting, gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol. | |
| The compound is not very soluble in the eluting solvent and has precipitated on the column. | Ensure your compound is soluble in the initial solvent system. If not, consider a different solvent system or use the dry loading method. | |
| Poor Separation of Product from Impurities | The solvent system is not optimal for separating the components. | Systematically test different solvent systems using TLC to find one that provides the best separation between your product and the impurities. Aim for the largest possible difference in Rf values. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The column is overloaded with the crude product. | Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Elutes Too Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | Never let the column run dry. Always ensure there is a layer of solvent above the silica gel. |
Data Presentation
The following table summarizes typical parameters for the purification of this compound by column chromatography. Note that the optimal conditions should be determined empirically for each specific batch of crude material.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A gradient elution from 95:5 to 80:20 is a good starting point. |
| Optimal Rf on TLC | 0.2 - 0.4 | This range typically provides the best separation. |
| Loading Method | Dry Loading | Recommended to avoid band broadening, especially if the compound has limited solubility in the initial eluent. |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | A higher ratio may be needed for difficult separations. |
| Expected Recovery | >85% | Dependent on the purity of the crude material and the optimization of the chromatographic conditions. |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
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Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 95:5, 90:10, 85:15, 80:20).
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Degas the solvents if necessary, especially if using an automated chromatography system.
2. Thin Layer Chromatography (TLC) Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate.
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Develop the plate in a chamber containing a test solvent system (e.g., 85:15 hexane/ethyl acetate).
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Visualize the spots under a UV lamp (254 nm).
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Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot.
3. Column Packing (Wet Slurry Method):
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Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.
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Add a thin layer (approx. 1 cm) of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
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Add another thin layer of sand on top of the packed silica gel.
4. Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
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Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
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Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
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Carefully add the initial eluent to the column without disturbing the top layer of sand and silica.
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Begin eluting the column, collecting fractions in test tubes.
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Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., start with 95:5, then move to 90:10, and so on).
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Monitor the elution by spotting every few fractions onto a TLC plate.
6. Analysis and Product Isolation:
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Develop and visualize the TLC plates to identify the fractions containing the pure this compound.
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Combine the pure fractions.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualization
Caption: Workflow for the purification of this compound.
References
Preventing polymerization of 3-Thiopheneacetonitrile during reaction
Welcome to the Technical Support Center for 3-Thiopheneacetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this versatile intermediate during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing during my reaction?
A1: this compound is susceptible to polymerization, particularly under conditions that can initiate such a process. Key factors that can induce polymerization include exposure to heat, light (especially UV), presence of radical initiators (e.g., peroxides), and contact with certain metals or strong acids/bases. The thiophene ring itself can be prone to oxidative polymerization.
Q2: What are the visible signs of polymerization in my reaction mixture?
A2: The onset of polymerization can be identified by several observable changes in your reaction mixture. These include:
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An unexpected increase in viscosity.
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The reaction mixture becoming cloudy, hazy, or precipitating a solid.
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Significant color changes, often to darker hues.
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In advanced stages, the formation of a gel or solid mass.
Q3: What general precautions can I take to prevent polymerization?
A3: To minimize the risk of polymerization, it is advisable to:
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Use purified reagents and solvents to avoid contaminants that could act as initiators.
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Conduct reactions at the lowest effective temperature.
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Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
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Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Consider the use of a polymerization inhibitor if compatible with your reaction chemistry.
Q4: Are there recommended inhibitors for preventing the polymerization of this compound?
A4: While specific data for this compound is not abundant, inhibitors commonly used for other reactive monomers can be effective. Phenolic inhibitors such as the monomethyl ether of hydroquinone (MEHQ) or hydroquinone (HQ) are often used. The effectiveness of these inhibitors typically relies on the presence of a small amount of oxygen. For reactions run under strictly anaerobic conditions, other types of inhibitors might be necessary. It is crucial to verify that the chosen inhibitor does not interfere with your desired chemical transformation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction mixture becomes viscous and cloudy shortly after starting. | Rapid polymerization is occurring. | 1. Immediately cool the reaction vessel in an ice bath to slow the polymerization. 2. If possible, dilute the reaction mixture with a cold, inert solvent. 3. Review your reaction setup for sources of initiation (e.g., high temperature, light exposure, impure reagents). |
| Polymerization occurs upon the addition of a specific reagent. | The added reagent may be contaminated with initiators (e.g., peroxides in ether solvents). | 1. Check the purity of the reagent. 2. If using solvents like THF or diethyl ether, test for and remove peroxides before use. |
| The reaction is successful, but the product is contaminated with a polymer. | Slow polymerization occurred during the reaction or workup. | 1. Optimize reaction time and temperature to minimize side reactions. 2. During purification, the polymer can often be removed by precipitation. Dissolve the crude product in a suitable solvent in which the desired product is soluble but the polymer is not, then filter. |
| Stored this compound appears discolored or viscous. | Polymerization has occurred during storage. | 1. Store this compound in a cool, dark place, preferably under an inert atmosphere. 2. Ensure the container is tightly sealed. 3. If the material is of high purity and only slightly viscous, consider vacuum distillation (with an inhibitor in the distillation pot) to repurify it before use. |
Experimental Protocol: Knoevenagel Condensation with this compound (Polymerization-Inhibited)
This protocol describes a Knoevenagel condensation between this compound and an aldehyde, incorporating measures to prevent polymerization.
Materials:
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This compound
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Aldehyde (e.g., benzaldehyde)
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Basic catalyst (e.g., piperidine)
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Solvent (e.g., ethanol or toluene)
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MEHQ (Monomethyl ether of hydroquinone)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware
Procedure:
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Inhibitor Preparation: Prepare a stock solution of MEHQ in the reaction solvent (e.g., 1 mg/mL).
-
Reaction Setup:
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Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
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Wrap the flask with aluminum foil to protect it from light.
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Purge the apparatus with nitrogen or argon for 10-15 minutes.
-
-
Charging Reagents:
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To the flask, add the solvent, this compound (1.0 eq), and the aldehyde (1.0 eq).
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Add a small amount of the MEHQ stock solution to achieve a concentration of 100-200 ppm in the final reaction volume.
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Begin stirring the mixture.
-
-
Initiation of Reaction:
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Gently heat the mixture to the desired reaction temperature (e.g., 60-80 °C). Avoid excessive heat.
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Once the temperature has stabilized, add the basic catalyst (e.g., piperidine, 0.1 eq) dropwise.
-
-
Monitoring the Reaction:
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Monitor the progress of the reaction by TLC or GC-MS.
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Visually inspect the reaction for any signs of polymerization.
-
-
Workup and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction as appropriate for the specific chemistry.
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Extract the product into a suitable organic solvent.
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Wash the organic layer with brine and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product, for example, by recrystallization or column chromatography. If a polymer has formed, it may precipitate upon concentration or addition of a non-solvent, allowing for its removal by filtration.
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Data on Polymerization Inhibitors
The following table summarizes common inhibitors and their typical concentrations. Note that the optimal choice and concentration may vary depending on the specific reaction conditions.
| Inhibitor | Chemical Structure | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| MEHQ (Monomethyl ether of hydroquinone) | CH₃OC₆H₄OH | 50 - 500 | Radical Scavenger | Requires the presence of oxygen to be effective. |
| Hydroquinone (HQ) | HOC₆H₄OH | 100 - 1000 | Radical Scavenger | Requires the presence of oxygen. Can sublime at elevated temperatures. |
| Phenothiazine | C₁₂H₉NS | 200 - 1000 | Radical Scavenger | Effective at higher temperatures. Can impart color to the product. |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 100 - 500 | Radical Scavenger | Less effective than phenolic inhibitors for some monomers. |
Troubleshooting Workflow Diagram
Optimization of reaction conditions for 3-Thiopheneacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Thiopheneacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary and most accessible synthetic routes for this compound are:
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Halogenation followed by Cyanation: This typically involves the radical bromination of 3-methylthiophene using N-bromosuccinimide (NBS) to form 3-(bromomethyl)thiophene, which is then converted to the target nitrile by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).[1]
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Chloromethylation followed by Cyanation: This route involves the chloromethylation of a suitable thiophene precursor to generate 3-(chloromethyl)thiophene, followed by a cyanation reaction.[2][3][4]
Q2: Which synthetic route is generally preferred?
A2: The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The bromination of 3-methylthiophene is a very direct method.[1] The chloromethylation route can also be effective, but may involve handling of formaldehyde and hydrogen chloride.[3][5]
Q3: What are the critical parameters to control during the cyanation step?
A3: The cyanation step is a nucleophilic substitution reaction. Critical parameters to control include:
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Solvent: An alcoholic solvent, such as ethanol, is often used. The presence of water can lead to the formation of 3-thiophenemethanol as a hydrolysis byproduct.
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Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures can promote side reactions.
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Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the halogenation and cyanation steps can be effectively monitored using thin-layer chromatography (TLC). This will allow you to track the consumption of the starting material and the appearance of the product.
Q5: What are the main safety precautions to consider?
A5: The synthesis of this compound involves several hazardous materials:
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Cyanide Salts (NaCN, KCN): These are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidic conditions must be strictly avoided during workup as this will generate highly toxic hydrogen cyanide gas.
-
Halogenating Agents (NBS, SOCl₂): These can be corrosive and lachrymatory.
-
Solvents: Many organic solvents are flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Halogenation | Ensure the complete consumption of the starting material (e.g., 3-methylthiophene) in the first step by monitoring with TLC. If necessary, increase the reaction time or the amount of halogenating agent slightly. |
| Inefficient Cyanation | Verify the quality of the cyanide salt. Use anhydrous conditions if possible. Ensure the reaction temperature is optimal for the substitution. |
| Hydrolysis of the Halomethyl Intermediate | During the workup of the halogenation step, ensure conditions are anhydrous to prevent the formation of 3-thiophenemethanol. |
| Side reaction with water during cyanation | Use a non-aqueous solvent like ethanol for the cyanation reaction to minimize the formation of 3-thiophenemethanol. |
| Low Reaction Temperature | The cyanation reaction often requires heating (reflux) to proceed at a reasonable rate. Ensure the reaction is maintained at the appropriate temperature. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 3-(halomethyl)thiophene | Increase the reaction time or the amount of cyanide salt in the cyanation step. Monitor by TLC until the starting material is consumed. |
| Formation of 3-Thiophenemethanol | This is due to hydrolysis of the 3-(halomethyl)thiophene intermediate. Minimize contact with water during workup and use an anhydrous solvent for the cyanation step. |
| Formation of Isomeric Byproducts | This can occur during the initial halogenation or chloromethylation. Optimize the regioselectivity of this step by controlling the reaction temperature and using appropriate catalysts. |
| Polymerization | Halomethylthiophenes can be prone to polymerization, especially at elevated temperatures. Use the intermediate immediately after preparation or store it at a low temperature. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. |
| Thermal Decomposition during Distillation | This compound has a high boiling point. Purify by vacuum distillation to lower the required temperature and prevent decomposition. |
| Residual Cyanide | Ensure the workup procedure effectively removes all residual cyanide salts. This typically involves aqueous washes. Be extremely cautious with the pH of the aqueous waste. |
Experimental Protocols
Synthesis of this compound via Bromination of 3-Methylthiophene
This two-step procedure is a common laboratory-scale method.
Step 1: Synthesis of 3-(Bromomethyl)thiophene
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Reagents: 3-Methylthiophene, N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Procedure:
-
Dissolve 3-methylthiophene in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add NBS and the radical initiator to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the succinimide byproduct and wash it with a small amount of cold solvent.
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The filtrate, containing the crude 3-(bromomethyl)thiophene, can be carefully concentrated under reduced pressure. The crude product is often used directly in the next step without further purification due to its instability.
-
Step 2: Synthesis of this compound
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Reagents: Crude 3-(bromomethyl)thiophene, sodium cyanide (NaCN), and ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in ethanol.
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Add the crude 3-(bromomethyl)thiophene solution dropwise to the cyanide solution at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Filter off any inorganic salts and wash them with a small amount of ethanol.
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Remove the ethanol from the filtrate under reduced pressure.
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The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography.
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Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of thiopheneacetonitrile derivatives. Note that direct comparative studies for this compound are limited in the literature; therefore, data from analogous syntheses are included for reference.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylthiophene | 1. NBS, AIBN 2. NaCN | 1. CCl₄ 2. Ethanol | 1. Reflux 2. Reflux | N/A | N/A | [1] |
| 2-Chloromethylthiophene | NaCN | Water/Acetone (2:1) | 60-65 | 3 | >75 | (for 2-isomer) |
| Thiophene | Paraformaldehyde, HCl, PCl₃ | Dichloromethane | 0-5 | 3-5 | >75 | (for 2-isomer intermediate) |
Visualizations
Logical Workflow for Synthesis of this compound
Caption: Synthetic pathways to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]
- 2. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(Chloromethyl)thiophene CAS 2746-23-8|RUO [benchchem.com]
- 5. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
Identifying and removing impurities from 3-Thiopheneacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3-Thiopheneacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into three main types:
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Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials (e.g., 3-bromomethylthiophene or 3-chloromethylthiophene), reagents (e.g., residual cyanide salts), and byproducts of side reactions.
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Degradation Products: this compound can degrade over time, especially when exposed to air, light, or elevated temperatures. Common degradation pathways for thiophene-containing molecules include oxidation of the sulfur atom to form sulfoxides and sulfones.
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Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetonitrile, toluene, hexanes) may remain in the final product.
Q2: I see some unexpected peaks in the 1H NMR spectrum of my this compound sample. What could they be?
A2: Unexpected peaks in the 1H NMR spectrum often indicate the presence of impurities. By comparing the chemical shifts of these unknown signals with those of known potential impurities, you can often identify the contaminants. Refer to the data in the "Identification of Impurities" section for characteristic chemical shifts of common impurities. For example, a singlet around 4.5 ppm could indicate the presence of residual 3-halomethylthiophene.
Q3: My this compound sample has a yellowish or brownish color. Is it impure?
A3: Pure this compound is typically a colorless to light yellow liquid. A more pronounced yellow or brown color can be an indication of impurities, possibly arising from degradation products or residual materials from the synthesis. Purification is recommended to remove these colored impurities.
Q4: What is the best method to purify this compound?
A4: The most suitable purification method depends on the nature and quantity of the impurities present. Common and effective techniques include:
-
Fractional Vacuum Distillation: This is a highly effective method for separating this compound from impurities with different boiling points.
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Column Chromatography: Using silica gel as the stationary phase, column chromatography can separate the desired product from less polar and more polar impurities.
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Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be an excellent technique for achieving high purity.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q5: How should I store this compound to minimize degradation?
A5: To minimize the formation of degradation-related impurities, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use a tightly sealed container to prevent exposure to air and moisture.
Troubleshooting Guide: Identifying and Removing Impurities
This guide provides a systematic approach to identifying and removing common impurities from this compound.
Step 1: Identify the Impurities
The first crucial step is to identify the nature of the impurities in your sample. A combination of analytical techniques is often most effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and providing information about their molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile impurities and quantifying the purity of the sample.
| Impurity | Potential Source | 1H NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| 3-Chloromethylthiophene | Starting Material | ~4.5 (s, 2H), ~7.1-7.4 (m, 3H) | M+ at 132/134 |
| 3-Thiophenecarboxaldehyde | Byproduct/Oxidation | ~9.9 (s, 1H), ~7.4-8.2 (m, 3H) | M+ at 112 |
| This compound Sulfoxide | Degradation | Shift in aromatic and methylene protons | M+ at 139 |
| Water | Solvent/Environment | Variable, broad singlet | Not typically observed by GC-MS |
| Acetonitrile | Solvent | ~2.0 (s, 3H) | M+ at 41 |
Step 2: Select a Purification Method
Based on the identified impurities, choose the most appropriate purification strategy.
Caption: Logical workflow for impurity removal from this compound.
Step 3: Execute the Purification Protocol
Follow the detailed experimental protocols provided below.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for separating this compound from impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glass joints are properly sealed and lubricated.
-
Sample Preparation: Place the impure this compound in a round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
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Collect the initial fraction, which may contain lower-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 124-125 °C at 16 mmHg).[1]
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Stop the distillation before all the material in the flask has evaporated to avoid concentrating high-boiling impurities.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Column Chromatography
This technique is effective for removing both more polar and less polar impurities.
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
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Allow the silica gel to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
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Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated product by NMR or GC-MS.
Protocol 3: Recrystallization (for solid derivatives)
While this compound is a liquid, this protocol is useful if it is converted to a solid derivative for purification.
Methodology:
-
Solvent Selection: Choose a solvent in which the solid derivative has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity of the recrystallized product, for instance, by measuring its melting point.
References
Stability and degradation of 3-Thiopheneacetonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-Thiopheneacetonitrile under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this compound in acidic media is its susceptibility to hydrolysis of the nitrile group.[1] Under acidic conditions, the carbon-nitrogen triple bond of the nitrile can react with water, leading to the formation of 3-thiopheneacetic acid.[1] Additionally, while the thiophene ring is relatively stable, harsh acidic conditions (strong acids, high temperatures) could potentially lead to polymerization or other degradation pathways, as seen with other thiophene derivatives.[2]
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: The most probable degradation product is 3-thiopheneacetic acid, formed through the hydrolysis of the nitrile functional group.[1] Depending on the severity of the acidic conditions and the presence of other reactive species, further degradation of the thiophene ring could occur, though this is generally less likely under typical experimental conditions.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition. The container should be tightly closed to prevent moisture ingress, which could contribute to hydrolysis over time. For laboratory use, refrigeration is recommended.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection.[3][4] A stability-indicating HPLC method should be developed to separate the parent this compound from its potential degradation products, primarily 3-thiopheneacetic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of this compound in an acidic medium. | The acidic conditions (pH, temperature) are too harsh, accelerating the hydrolysis of the nitrile group. | - Reduce the concentration of the acid. - Lower the reaction temperature. - Consider using a milder acidic catalyst if the reaction chemistry allows. |
| Appearance of multiple unknown peaks in the chromatogram. | This may indicate complex degradation pathways beyond simple hydrolysis, potentially involving the thiophene ring. This could be due to extreme pH, high temperature, or presence of oxidative species. | - Re-evaluate the necessity of the harsh conditions. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Characterize the unknown peaks using LC-MS or GC-MS to understand the degradation pathway.[3] |
| Precipitate formation in the reaction mixture. | This could be due to the formation of a less soluble degradation product, such as a polymer resulting from the degradation of the thiophene ring, which has been observed for other thiophene derivatives under strong acid conditions.[2] | - Analyze the precipitate to identify its composition. - Adjust the solvent system to improve the solubility of all components. - Modify the reaction conditions to prevent polymerization. |
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
This protocol outlines a typical forced degradation study to investigate the stability of this compound under acidic conditions.[5][6]
Objective: To determine the rate of degradation and identify the primary degradation products of this compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
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Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
-
Maintain the reaction vessels at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and the expected degradation product (3-thiopheneacetic acid) have significant absorbance.
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected outcomes.
Table 1: Degradation of this compound in 0.1 M HCl at 60 °C
| Time (hours) | This compound (%) | 3-Thiopheneacetic Acid (%) | Total (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 |
| 4 | 90.5 | 9.3 | 99.8 |
| 8 | 81.1 | 18.6 | 99.7 |
| 12 | 72.3 | 27.2 | 99.5 |
| 24 | 53.8 | 45.5 | 99.3 |
Table 2: Degradation of this compound in 1 M HCl at 60 °C
| Time (hours) | This compound (%) | 3-Thiopheneacetic Acid (%) | Other Degradants (%) | Total (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 85.1 | 14.5 | 0.4 | 100.0 |
| 4 | 70.9 | 28.2 | 0.9 | 100.0 |
| 8 | 49.7 | 48.5 | 1.8 | 100.0 |
| 12 | 30.1 | 66.8 | 3.1 | 100.0 |
| 24 | 9.2 | 85.3 | 5.5 | 100.0 |
Visualizations
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Caption: General workflow for conducting a forced degradation study.
References
Troubleshooting low conversion rates in 3-Thiopheneacetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving 3-Thiopheneacetonitrile. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates in reactions involving this compound can stem from several factors:
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Purity of Starting Material: The purity of this compound is crucial. Impurities from its synthesis, such as residual solvents or side products, can interfere with the desired reaction. Commercial grades can be as low as 96% pure. It is advisable to purify the starting material, for instance by distillation, if initial reactions show poor results.
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Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. This includes incorrect temperature, reaction time, solvent, or catalyst.
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Reagent Quality: The quality of other reagents, especially bases, alkylating agents, and catalysts, is critical. For example, in alkylation reactions, the strength and steric hindrance of the base can significantly impact the outcome.
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Moisture and Air Sensitivity: While not all reactions with this compound are highly sensitive, certain reactions, particularly those involving strong bases or organometallic reagents, require anhydrous and inert conditions.
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Side Reactions: The formation of undesired side products can consume starting materials and reduce the yield of the desired product.
Q2: How can I purify commercial this compound?
If the purity of your this compound is suspected to be the issue, purification by vacuum distillation is a common method. The boiling point of this compound is reported as 124-125 °C at 16 mmHg. Before distillation, washing with a mild aqueous base followed by water and then drying over an appropriate drying agent can help remove acidic impurities.
Q3: What are some common side reactions to be aware of?
Depending on the reaction type, several side reactions can occur:
-
Alkylation Reactions: Dialkylation can be a significant side reaction if the initially formed product is also susceptible to alkylation. Using a large excess of this compound or a less reactive alkylating agent can sometimes mitigate this.
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Condensation Reactions: In Knoevenagel-type condensations, self-condensation of the aldehyde or ketone partner can occur, especially in the presence of a strong base.[1] Michael addition of another equivalent of the nitrile to the newly formed double bond is also a possibility.
-
Gewald Reaction: The Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, can be complex with the potential for various intermediates and side products. The initial Knoevenagel condensation must proceed efficiently for a good overall yield.[2]
Troubleshooting Guides for Specific Reactions
α-Alkylation of this compound
The α-alkylation of this compound involves the deprotonation of the carbon adjacent to the nitrile group, followed by reaction with an electrophile, typically an alkyl halide.
Problem: Low or no yield of the alkylated product.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, LDA instead of K₂CO₃). Ensure the base is fresh and has not been deactivated by moisture. |
| Poor Solubility of Base | Switch to a solvent in which the base is more soluble (e.g., DMF, DMSO instead of acetone).[3] |
| Low Reactivity of Alkyl Halide | Use a more reactive alkyl halide (I > Br > Cl). Adding a catalytic amount of sodium or potassium iodide can promote the reaction with less reactive alkyl chlorides or bromides.[3] |
| Side Reaction (Elimination) | If using a secondary or tertiary alkyl halide, elimination can be a major side reaction. Consider using a less hindered base or a primary alkyl halide. |
| Reaction Temperature Too Low | While initial deprotonation may be performed at low temperatures, the alkylation step may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent (e.g., THF, DMF).
-
Add this compound (1.0 eq.).
-
Cool the solution to the desired temperature (e.g., -78 °C for LDA, 0 °C for NaH).
-
Slowly add the base (1.0-1.2 eq.).
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.0-1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for α-Alkylation
Knoevenagel Condensation
This reaction involves the condensation of this compound with an aldehyde or ketone, typically catalyzed by a base, to form a new carbon-carbon double bond.
Problem: Incomplete reaction or formation of side products.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | Use a more effective base catalyst. Piperidine or ammonium acetate are commonly used. For unreactive ketones, a stronger base or a Lewis acid catalyst might be necessary. |
| Reversibility of the Reaction | Remove water as it is formed using a Dean-Stark apparatus, especially for less reactive carbonyl compounds. |
| Formation of Michael Adduct | Use a milder catalyst or shorter reaction times to minimize the addition of a second molecule of the nitrile to the product. |
| Low Reactivity of the Carbonyl Compound | For electron-rich or sterically hindered aldehydes/ketones, longer reaction times, higher temperatures, or a more active catalyst may be required. |
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, ethanol).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
Logical Relationship for Knoevenagel Condensation Issues
Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (like this compound), and elemental sulfur, in the presence of a base.
Problem: Low yield of the 2-aminothiophene product.
| Potential Cause | Suggested Solution |
| Inefficient Knoevenagel Condensation | The initial condensation is crucial. Ensure conditions are optimal for this step before expecting the subsequent cyclization to proceed well. A pre-formation of the Knoevenagel adduct might be beneficial. |
| Poor Solubility of Sulfur | Use a solvent that can dissolve sulfur to some extent, such as DMF or morpholine. Morpholine can also act as the base catalyst.[2] |
| Incorrect Base | The choice of base is critical. Morpholine is often effective. Other amine bases like piperidine or triethylamine can also be used. The optimal base may be substrate-dependent. |
| Reaction Temperature | The reaction is often carried out at slightly elevated temperatures (e.g., 40-60 °C) to facilitate the reaction with sulfur. However, too high a temperature can lead to decomposition. |
-
To a round-bottom flask, add the carbonyl compound (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add a suitable solvent (e.g., ethanol, DMF).
-
Add the base (e.g., morpholine, 1.5-2.0 eq.).
-
Stir the mixture at room temperature or heat to 40-60 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Gewald Reaction Experimental Workflow
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of reactions. Note that specific yields are highly substrate-dependent.
Table 1: Effect of Base and Solvent on α-Alkylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| K₂CO₃ | Acetone | Reflux | Low to Moderate | Often incomplete reaction due to low base strength and solubility.[3] |
| NaH | DMF | 0 to RT | Moderate to High | Good for many alkylations, but requires anhydrous conditions. |
| LDA | THF | -78 to RT | High | Very strong, non-nucleophilic base, but requires low temperatures and strict anhydrous conditions. |
| NaOEt | Ethanol | Reflux | Moderate | A classic choice, but can lead to transesterification if esters are present. |
Table 2: Catalyst and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Piperidine | Toluene | Reflux | Moderate to High | Water removal with a Dean-Stark trap is often beneficial. |
| NH₄OAc | Acetic Acid | Reflux | Moderate to High | Can be effective for less reactive substrates. |
| Basic Alumina | None (Solvent-free) | 100-120 | Good to Excellent | Environmentally friendly conditions, often with simple workup. |
| TiCl₄/Pyridine | Dichloromethane | 0 to RT | High | A Lewis acid/base system that can be effective for challenging substrates. |
References
Scalable purification methods for industrial production of 3-Thiopheneacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial-scale production of 3-Thiopheneacetonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable purification methods for industrial production of this compound?
The primary and most effective method for purifying this compound on an industrial scale is vacuum distillation .[1][] This technique is preferred due to the compound's high boiling point at atmospheric pressure, which can lead to thermal degradation. By reducing the pressure, the boiling point is lowered, allowing for efficient purification without compromising the integrity of the molecule.[3][4][5]
A secondary purification method that can be employed, especially if high purity is required or if certain impurities are difficult to remove by distillation alone, is crystallization .
Q2: What are the typical impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials, reagents from the synthesis process, and byproducts from side reactions. For instance, if synthesizing from 3-methylthiophene, residual starting material or brominated intermediates could be present.[1] Other potential impurities may include foul-smelling sulfur-containing compounds that are often present in commercial thiophene.[1]
Q3: What analytical methods are recommended for assessing the purity of this compound at an industrial scale?
For industrial quality control, a combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography (GC): Ideal for determining the purity of volatile compounds like this compound and for quantifying residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying non-volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify impurities.[7]
Troubleshooting Guides
Vacuum Distillation
Problem 1: Product decomposition or discoloration during distillation.
-
Potential Cause: The distillation temperature is too high, leading to thermal degradation of the thiophene ring.[8]
-
Troubleshooting Steps:
-
Lower the pressure: Decrease the vacuum pressure to further reduce the boiling point of this compound.
-
Ensure efficient heat transfer: Use a suitable heating mantle and stirring to avoid localized overheating.
-
Minimize residence time: Employ a distillation setup that allows for a faster distillation rate without compromising separation efficiency.
-
Problem 2: Inefficient separation of impurities.
-
Potential Cause: The boiling points of the impurities are too close to that of this compound.
-
Troubleshooting Steps:
-
Optimize the distillation column: Use a fractionating column with a higher number of theoretical plates to improve separation.
-
Control the reflux ratio: A higher reflux ratio can enhance separation but may increase the distillation time and energy consumption.
-
Consider a pre-treatment step: If specific impurities are known, a chemical wash or extraction might be performed before distillation to remove them. For example, a dilute acid or base wash can remove basic or acidic impurities, respectively.[9]
-
Problem 3: Low product yield.
-
Potential Cause: Product loss due to hold-up in the distillation apparatus or incomplete condensation.
-
Troubleshooting Steps:
-
Check for leaks in the vacuum system: A poor vacuum will result in a higher boiling point and potential product loss.
-
Ensure efficient cooling of the condenser: Use a coolant at a sufficiently low temperature to ensure all the product vapor condenses.
-
Properly insulate the distillation column: This will minimize heat loss and improve distillation efficiency.
-
Crystallization
Problem 1: Oily product or failure to crystallize.
-
Potential Cause: Presence of impurities that inhibit crystallization or incorrect solvent selection.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold.[10] For aromatic nitriles, common solvent systems include ethanol/water, toluene/heptane, or isopropanol.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.[11]
-
Problem 2: Poor filterability of crystals.
-
Potential Cause: Formation of very fine crystals.
-
Troubleshooting Steps:
-
Optimize cooling rate: A slower cooling rate generally leads to larger crystals.
-
Stirring: Gentle agitation during crystallization can sometimes promote the growth of larger crystals.
-
Anti-solvent addition: A slow addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can sometimes yield larger, more easily filterable crystals.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NS | [12] |
| Molecular Weight | 123.18 g/mol | [12] |
| Boiling Point | 124-125 °C at 16 mmHg | [12] |
| 80-82 °C at 1 mbar (~0.75 mmHg) | [1] | |
| Density | 1.08 g/mL at 25 °C | [12] |
| Refractive Index | n20/D 1.545 | [12] |
Table 2: Typical Industrial Purification Parameters
| Parameter | Vacuum Distillation | Crystallization |
| Purity Achieved | >98% | >99.5% |
| Typical Yield | 85-95% | 80-90% (of distilled material) |
| Operating Temperature | 80-130 °C | -10 to 25 °C (cooling) |
| Operating Pressure | 1-20 mmHg | Atmospheric |
| Key Equipment | Jacketed reactor, fractionating column, condenser, vacuum pump | Crystallization vessel, filter-dryer |
Experimental Protocols
Protocol 1: Industrial Scale Vacuum Distillation of this compound
-
Charging the Reactor: Charge the crude this compound into a suitably sized glass-lined or stainless steel reactor equipped with a heating/cooling jacket, an agitator, a packed distillation column, a condenser, a receiver, and a vacuum system.
-
Applying Vacuum: Start the vacuum pump and slowly reduce the pressure in the system to the target pressure (e.g., 1-10 mmHg).
-
Heating: Once the target vacuum is stable, begin heating the reactor jacket using a suitable heat transfer fluid.
-
Fraction Collection:
-
Collect the initial low-boiling fraction, which may contain residual solvents and volatile impurities.
-
Once the head temperature stabilizes at the boiling point of this compound at the operating pressure, switch to collecting the main product fraction in a clean receiver.
-
Monitor the purity of the distillate using in-process controls (e.g., GC).
-
-
Termination: Stop the distillation when a significant drop in the distillation rate is observed or when the pot temperature rises, indicating the concentration of high-boiling impurities.
-
Cooling and Discharge: Cool the reactor and then break the vacuum with an inert gas (e.g., nitrogen). Discharge the purified this compound from the receiver.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on laboratory-scale trials, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: In a crystallization vessel, dissolve the distilled this compound in the minimum amount of the hot primary solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.
-
Crystallization:
-
Slowly cool the solution with controlled agitation.
-
If using an anti-solvent, add it slowly to the solution at a constant temperature until turbidity is observed, then cool slowly.
-
Seeding with pure crystals can be done at the point of supersaturation to control crystal size.
-
-
Isolation: Once crystallization is complete, filter the slurry using a centrifuge or a filter-dryer.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point of the product.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. 3-チオフェンアセトニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Thiopheneacetonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 3-Thiopheneacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?
A1: The most common indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.
-
A noticeable reduction in product yield and/or selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
-
A change in the physical appearance of the catalyst, such as a color change from black to grayish or the formation of clumps.
Q2: What are the primary causes of catalyst deactivation when working with this compound?
A2: The primary causes of deactivation are multifaceted and can be broadly categorized as poisoning, fouling, and thermal degradation.
-
Poisoning: The thiophene ring in this compound contains a sulfur atom, which is a potent poison for many metal catalysts, particularly those based on palladium, platinum, and nickel.[1] Sulfur can strongly and often irreversibly bind to the active metal sites, rendering them inactive.[1] The nitrogen atom in the nitrile group can also contribute to catalyst inhibition, though generally to a lesser extent than sulfur.
-
Fouling: This involves the physical blockage of active sites and catalyst pores. In nitrile hydrogenations, this can occur through the formation of oligomeric or polymeric byproducts from side reactions.[2] For instance, the formation of secondary and tertiary amines as byproducts can lead to species that strongly adsorb on the catalyst surface.[2]
-
Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. Sintering is generally irreversible.[3]
Q3: Which catalysts are most susceptible to deactivation by this compound?
A3: Catalysts commonly used for hydrogenation reactions are particularly vulnerable.
-
Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂/C): Highly active for many hydrogenations, but extremely sensitive to sulfur poisoning from the thiophene ring.[4]
-
Raney Nickel: A widely used catalyst for nitrile hydrogenation, it is also susceptible to sulfur poisoning.[5] Additionally, it can be deactivated by the formation of oligomeric amines on its surface.[2]
-
Platinum-based catalysts (e.g., Pt/C, PtO₂): While often more robust than palladium, platinum catalysts are still prone to deactivation by sulfur compounds.
Q4: Can I regenerate a catalyst that has been deactivated by this compound?
A4: Regeneration is sometimes possible, but its success depends on the primary deactivation mechanism.
-
For Fouling: If deactivation is mainly due to the deposition of organic residues, washing the catalyst with appropriate solvents may restore some activity. A study on a deactivated palladium catalyst showed that washing with chloroform and glacial acetic acid helped remove organic blockages.[6]
-
For Sulfur Poisoning: Deactivation by sulfur is often strong and can be irreversible.[1] High-temperature treatments in the presence of a regenerating gas (e.g., air, steam, or hydrogen) are sometimes employed, but these can also lead to sintering if not carefully controlled. For Raney Nickel, treatment under hydrogen at elevated temperatures has been explored to restore activity.[7]
-
For Sintering: Deactivation due to thermal degradation is typically permanent.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
| Symptom | Possible Cause | Diagnostic Steps | Suggested Solution |
| Reaction rate drops sharply after a short period. | Severe Catalyst Poisoning: The sulfur in this compound is likely the main culprit. | 1. Analyze the reaction mixture for any impurities in the starting material or solvent that could be additional poisons. 2. Visually inspect the catalyst for significant color changes. | 1. Increase the catalyst loading. 2. Use a more sulfur-tolerant catalyst if available. 3. Purify the this compound and solvents before the reaction to remove any other potential poisons. |
| Reaction starts but does not go to completion. | Fouling by Byproducts: Formation of oligomers or other strongly adsorbing species. | 1. Analyze the product mixture for the presence of secondary or tertiary amines and other byproducts. 2. After the reaction, wash the catalyst with a solvent to see if any colored compounds are removed. | 1. Optimize reaction conditions (temperature, pressure, solvent) to minimize side reactions. 2. Consider adding an agent to the reaction mixture that can inhibit the formation of byproducts, such as ammonia in nitrile hydrogenations to suppress secondary amine formation. |
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Runs
| Symptom | Possible Cause | Diagnostic Steps | Suggested Solution |
| Each subsequent reuse of the catalyst results in a lower yield or slower reaction rate. | Progressive Poisoning and/or Fouling: Accumulation of sulfur and organic residues on the catalyst surface over time. | 1. Characterize the used catalyst using techniques like BET surface area analysis to check for pore blocking.[6] 2. Perform elemental analysis on the used catalyst to confirm the deposition of sulfur. | 1. Implement a regeneration protocol between cycles (see Experimental Protocols section). 2. If regeneration is ineffective, use a fresh batch of catalyst for each run. |
| Catalyst activity cannot be restored even after washing. | Irreversible Deactivation (Sintering or Strong Poisoning): The catalyst's active sites are permanently damaged. | 1. Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the metal particle size on the catalyst support. An increase in particle size indicates sintering.[8] | 1. Sintering is often irreversible. Re-evaluate the reaction and regeneration temperatures to ensure they are not exceeding the catalyst's thermal stability.[8] 2. For strong poisoning, a more robust catalyst may be required. |
Quantitative Data Summary
| Catalyst Type | Sulfur Compound | Concentration of Poison | Effect on Activity | Reference |
| Pd/Al₂O₃ | SO₂ | 100 ppm | >50% loss in methane oxidation activity | [4] |
| Raney® Ni | Thiophene | Not specified | Rapid deactivation in adiponitrile hydrogenation | [2] |
| Pd/C | Thiophene | Not specified | Inhibition of hydrogenation | [9] |
Experimental Protocols
Protocol 1: Testing Catalyst Activity in the Hydrogenation of this compound
Objective: To establish a baseline for the catalyst's performance and monitor its activity over time.
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., 5% Pd/C or Raney® Nickel)
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a sampling port.
-
Analytical instrument (e.g., GC or HPLC) for monitoring reaction progress.
Procedure:
-
Catalyst Preparation: If using Raney® Nickel, wash it several times with the reaction solvent to remove any residual water.[7] For Pd/C, ensure it is handled under an inert atmosphere if it is a pyrophoric grade.
-
Reactor Setup: Add the solvent and the catalyst to the reactor. Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Reaction Initiation: Add the this compound to the reactor. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin stirring at the set reaction temperature (e.g., 50-100 °C).
-
Monitoring: Take samples from the reactor at regular intervals using the sampling port. Analyze the samples by GC or HPLC to determine the conversion of this compound and the selectivity towards the desired product.
-
Data Analysis: Plot the substrate conversion and product selectivity as a function of time to determine the initial reaction rate and overall catalyst performance.
Protocol 2: Regeneration of a Deactivated Catalyst
Objective: To attempt the restoration of catalytic activity after a reaction with this compound.
Method A: Solvent Washing (for Fouling) [6]
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a solvent that can dissolve potential organic byproducts (e.g., chloroform, acetic acid, or the reaction solvent itself).
-
Dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst using the protocol described above to evaluate the effectiveness of the washing procedure.
Method B: Thermal Treatment (for mild poisoning/fouling) [7] Note: This method should be approached with caution as improper temperatures can lead to irreversible sintering.
-
After separating the catalyst, place it in a tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 150-250 °C) under a flow of hydrogen for several hours.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
Re-test the catalyst's activity to determine if the thermal treatment was successful.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common catalyst deactivation mechanisms.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. dcl-inc.com [dcl-inc.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Differentiating Thiopheneacetonitrile Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of 2-thiopheneacetonitrile and 3-thiopheneacetonitrile, utilizing key spectroscopic techniques to differentiate these structurally similar compounds. The following sections present experimental data, detailed methodologies, and a logical workflow for their analysis.
Spectroscopic Data Comparison
The key to differentiating 2-thiopheneacetonitrile and this compound lies in the distinct electronic environments of their constituent atoms, which give rise to unique spectral fingerprints. The following tables summarize the expected and reported spectroscopic data for both isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Thiopheneacetonitrile | Thiophene H-3, H-4, H-5 | ~6.9-7.3 | m |
| Methylene (-CH₂) | ~3.9 | s | |
| This compound | Thiophene H-2, H-4, H-5 | ~7.1-7.4 | m |
| Methylene (-CH₂) | ~3.7 | s |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-Thiopheneacetonitrile | Thiophene C2 | ~128 |
| Thiophene C3 | ~127 | |
| Thiophene C4 | ~126 | |
| Thiophene C5 | ~125 | |
| Methylene (-CH₂) | ~17 | |
| Nitrile (-CN) | ~117 | |
| This compound | Thiophene C2 | ~129 |
| Thiophene C3 | ~125 | |
| Thiophene C4 | ~127 | |
| Thiophene C5 | ~123 | |
| Methylene (-CH₂) | ~18 | |
| Nitrile (-CN) | ~118 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Thiopheneacetonitrile | C≡N stretch | ~2250 |
| C-H stretch (aromatic) | ~3100 | |
| C-S stretch (thiophene) | ~850 | |
| This compound | C≡N stretch | ~2250 |
| C-H stretch (aromatic) | ~3100 | |
| C-S stretch (thiophene) | ~820 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Thiopheneacetonitrile | 123 | 96 (M⁺ - HCN), 84 (Thienyl cation) |
| This compound | 123 | 96 (M⁺ - HCN), 84 (Thienyl cation) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are generalized protocols for the key experiments cited.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiopheneacetonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As thiopheneacetonitrile isomers are liquids at room temperature, the neat liquid can be analyzed. Place a single drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the thiopheneacetonitrile isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomer from any impurities.
-
Employ a temperature program that allows for the elution of the compound of interest as a sharp peak.
-
-
MS Analysis:
-
The eluent from the GC is directed into the MS ion source, where it is ionized (typically at 70 eV for EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.
Visualization of the Analytical Workflow
The logical progression from sample to structural confirmation can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of thiopheneacetonitrile isomers.
Discussion of Differentiating Features
While both 2- and this compound have the same molecular formula and mass, their distinct substitution patterns on the thiophene ring lead to subtle but measurable differences in their spectroscopic properties.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for differentiating these isomers. The chemical shifts of the protons and carbons on the thiophene ring are highly sensitive to the position of the acetonitrile substituent. In the ¹H NMR spectrum, the coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. Similarly, the ¹³C NMR spectra will show different chemical shifts for the thiophene ring carbons, reflecting the different electronic environments.
-
Infrared Spectroscopy: The IR spectra of both isomers will be very similar, with the most prominent feature being the strong absorption band of the nitrile group (C≡N) around 2250 cm⁻¹. However, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-S stretching and C-H out-of-plane bending vibrations, can be used for differentiation, although these may be less definitive than NMR data.
-
Mass Spectrometry: Under electron ionization (EI), both isomers will exhibit a molecular ion peak at an m/z of 123. The primary fragmentation pathway for both is likely the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment ion at m/z 96. While the major fragments are the same, the relative intensities of some minor fragment ions may differ, but this is often not a reliable primary method for distinguishing these isomers.
-
UV-Vis Spectroscopy: Both isomers are expected to show absorption in the UV region due to the π-electron system of the thiophene ring. The position of the absorption maximum (λmax) may differ slightly between the two isomers due to the influence of the acetonitrile group on the electronic transitions of the thiophene ring. Generally, 2-substituted thiophenes tend to have slightly different absorption characteristics compared to their 3-substituted counterparts.[1]
By combining the data from these spectroscopic techniques, researchers can confidently and accurately differentiate between 2-thiopheneacetonitrile and this compound, ensuring the correct identification of these important chemical building blocks.
References
A Comparative Analysis of the Biological Activities of 2- and 3-Thiopheneacetonitrile Isomers
A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the biological activities of 2-Thiopheneacetonitrile and 3-Thiopheneacetonitrile. The available research predominantly focuses on the synthesis and biological evaluation of more complex derivatives, utilizing these isomers as foundational scaffolds. Consequently, this guide synthesizes the biological activities of derivatives of each isomer to provide an inferred comparative perspective, alongside generalized experimental protocols and representative signaling pathways implicated in the activity of thiophene-containing compounds.
While 2-Thiopheneacetonitrile is frequently cited as a versatile precursor for a variety of biologically active molecules, particularly in the development of antimicrobial and antifungal agents, specific quantitative data on the intrinsic biological activity of the parent molecule is scarce in publicly accessible literature. Similarly, there is a significant lack of information regarding the biological effects of this compound and its simple derivatives.
This guide will, therefore, present a comparative overview based on the activities of various reported derivatives, categorized by their core thiopheneacetonitrile isomer.
Inferred Antimicrobial and Antifungal Activity of Thiopheneacetonitrile Derivatives
Thiophene-based compounds have been extensively investigated for their potential as antimicrobial and antifungal agents. The following table summarizes the minimum inhibitory concentration (MIC) values for various derivatives synthesized from 2- and 3-thiophene precursors. It is crucial to note that these values reflect the activity of the derivatives and not the parent thiopheneacetonitrile compounds themselves.
| 2-Thiopheneacetonitrile Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
| Thieno[2,3-b]thiophene Derivatives | Geotricum candidum | Potent | [1] |
| Thieno[2,3-b]thiophene Derivatives | Syncephalastrum racemosum | Equipotent to Amphotericin B | [1] |
| Thieno[2,3-b]thiophene Derivatives | Staphylococcus aureus | Equipotent to Penicillin G | [1] |
| Thieno[2,3-b]thiophene Derivatives | Pseudomonas aeruginosa | More potent than Streptomycin | [1] |
| Thieno[2,3-b]thiophene Derivatives | Escherichia coli | More potent than Streptomycin | [1] |
| 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile | Cryptococcus spp. | 100-800 | [2] |
| Thioureides from 2-Thiopheneacetic Acid | Candida albicans | - | [3] |
No specific MIC data was found for derivatives of this compound in the reviewed literature.
Inferred Cytotoxic Activity of Thiopheneacetonitrile Derivatives
The cytotoxicity of thiophene derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below pertains to derivatives and not the parent compounds.
| 2-Thiopheneacetonitrile Derivative Class | Cancer Cell Line | IC50 Range | Reference |
| Thiazole Derivatives from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile | MCF-7 (Breast) | Active | [4][5] |
| Thiazole Derivatives from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile | NCI-H460 (Lung) | Active | [4][5] |
| Thiazole Derivatives from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile | SF-268 (CNS) | Active | [4][5] |
No specific IC50 data was found for derivatives of this compound in the reviewed literature.
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of thiophene derivatives, based on methodologies reported in the literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway that can be affected by certain thiophene derivatives and a typical experimental workflow for cytotoxicity testing.
Caption: Representative JAK-STAT signaling pathway potentially inhibited by a thiophene derivative.[6]
Caption: A typical workflow for determining the cytotoxicity (IC50) of a compound using the MTT assay.
Conclusion
The existing body of scientific literature strongly indicates that both 2- and this compound are valuable starting materials for the synthesis of a wide range of heterocyclic compounds with diverse and significant biological activities. Derivatives of 2-thiopheneacetonitrile, in particular, have shown promise as antimicrobial, antifungal, and cytotoxic agents. However, a direct comparative study of the biological activities of the parent molecules, 2- and this compound, is conspicuously absent. Future research should focus on elucidating the intrinsic biological profiles of these fundamental isomers to provide a clearer understanding of their potential and to guide the rational design of new, more potent thiophene-based therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 3-Thiopheneacetonitrile
This guide provides a detailed comparison of various analytical methods for the quantitative analysis of 3-Thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and drug development professionals, offering insights into method performance, experimental protocols, and data presentation to aid in selecting the most suitable analytical strategy.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of organic molecules, including thiophene derivatives. A stability-indicating Reverse-Phase HPLC (RP-HPLC) method can be effectively employed for the analysis of this compound.
Data Presentation: HPLC-UV Method Performance
| Parameter | Performance Characteristic |
| Linearity Range | 5–15 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.323 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.978 µg/mL[1] |
| Precision (%RSD) | Intra-day: 0.90%, Inter-day: 0.59%[1] |
| Accuracy (% Recovery) | Typically within 98-102% |
| Specificity | Method is selective for the analyte in the presence of degradation products.[2] |
| Robustness | The method is robust to minor variations in wavelength (±2 nm), mobile phase composition (±2%), and flow rate (±0.1 mL/min).[1] |
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Thermo Scientific C18 column (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of sodium acetate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to fall within the linearity range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for the trace analysis of this compound, especially for identifying impurities.
Data Presentation: GC-MS Method Performance
| Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 10 µg/mL (Typical) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 ppm (0.01 µg/mL)[3] |
| Limit of Quantification (LOQ) | 0.025 ppm (0.025 µg/mL)[3] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Specificity | High, based on mass-to-charge ratio of fragment ions. |
| Robustness | Generally robust to minor changes in temperature ramp and gas flow rate. |
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A mid-polar 6% cyanopropyl; 94% polydimethylsiloxane column (e.g., USP phase G43), 60 m length, 0.32 mm inner diameter, and 1.8 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[3]
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 123, 96, 69).
-
-
Standard Preparation: Stock solutions are prepared in a suitable solvent like dichloromethane or ethyl acetate. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the chosen solvent, filtered, and injected into the GC-MS system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is particularly useful for quantifying trace levels of this compound in complex matrices, such as in pharmaceutical formulations or biological samples.
Data Presentation: UPLC-MS/MS Method Performance
| Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.15 - 0.40 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 10%[4] |
| Accuracy (% Recovery) | 94.9–115.5%[4] |
| Specificity | Very high, based on parent and daughter ion transitions. |
| Robustness | The method is generally robust to small changes in mobile phase composition and flow rate.[4] |
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column such as Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition of the protonated molecule [M+H]+ to a specific product ion would be monitored.
-
-
Standard and Sample Preparation: Similar to HPLC-UV, but with dilutions made to achieve concentrations within the ng/mL range.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard.
Data Presentation: qNMR Method Performance
| Parameter | Performance Characteristic |
| Linearity | Not applicable (direct quantification) |
| Precision (%RSD) | < 1% |
| Accuracy | High, directly traceable to a primary standard. |
| Specificity | High, based on unique chemical shifts of protons. |
| Quantification Range | Typically mg/mL range. |
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in a known volume of the deuterated solvent.
-
NMR Experiment Parameters:
-
Pulse Angle: 90° pulse to ensure complete excitation.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing:
-
Manual phasing and baseline correction are critical for accurate integration.[5]
-
The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.
-
-
Calculation: The concentration of this compound is calculated using the following formula: Cx = (Ix / Nx) * (Ns / Is) * (Ms / Mx) * (Ws / Wx) * P Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, W = weight, P = purity of the standard, x = analyte, and s = standard.
Visual Summaries
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
Method Selection Logic
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides an in-depth comparison of single-crystal X-ray crystallography with alternative spectroscopic methods for the structural validation of 3-thiopheneacetonitrile derivatives. By presenting experimental data, detailed protocols, and workflow visualizations, this document aims to equip researchers with the necessary tools to make informed decisions about structural characterization.
The this compound scaffold is a key component in a variety of pharmacologically active compounds. The precise spatial arrangement of substituents on the thiophene and acrylonitrile moieties directly influences the molecule's interaction with biological targets, making accurate structural determination paramount for understanding structure-activity relationships (SAR) and for intellectual property purposes. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for elucidating the complete three-dimensional architecture of a molecule in the solid state.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of a novel this compound derivative typically involves a combination of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide essential information regarding connectivity, molecular weight, and functional groups, X-ray crystallography offers an unparalleled, high-resolution view of the atomic arrangement.
X-ray Crystallography: This technique provides the absolute structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.[1] For this compound derivatives, which can exist as E/Z isomers and may contain chiral centers, X-ray crystallography is the gold standard for unambiguous assignment of their configuration. The primary limitation of this technique is the need for a high-quality single crystal, which can sometimes be challenging to obtain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution.[3] For this compound derivatives, 1H and 13C NMR can confirm the presence of the thiophene ring, the acrylonitrile group, and the nature and position of any substituents.[4] While NMR can provide insights into the relative stereochemistry through techniques like the Nuclear Overhauser Effect (NOE), it can be difficult to determine the absolute configuration of chiral centers without further experiments or comparison to standards.[5]
Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[6] For this compound derivatives, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns can also offer clues about the structure of the molecule.[7][8] However, MS alone cannot distinguish between isomers or provide detailed 3D structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[9] In this compound derivatives, characteristic absorption bands for the nitrile group (C≡N) and the thiophene ring can be readily identified.[10] While useful for confirming the presence of these key functional groups, FTIR does not provide detailed information about the overall molecular structure or stereochemistry.
Quantitative Data Comparison
The following tables summarize key crystallographic data for two derivatives of this compound, providing a basis for structural comparison. Such data is fundamental in determining the packing of molecules in a crystal lattice and identifying key structural features.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile[11] | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile[12] |
| Chemical Formula | C₁₄H₁₁NS | C₈H₆BrNS |
| Molecular Weight | 225.31 g/mol | 228.11 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/m | Pnma |
| Unit Cell Dimensions | a = 21.4869(7) Å, b = 7.0302(3) Å, c = 14.1810(5) Å, β = 126.173(2)° | a = 6.1347(5) Å, b = 7.1124(3) Å, c = 19.8245(13) Å |
| Unit Cell Volume | 1729.22(12) ų | 864.99(10) ų |
| Z | 6 | 4 |
| Temperature | 120 K | 150 K |
| R-factor (R1) | 0.058 | 0.048 |
| wR-factor (wR2) | 0.132 | 0.120 |
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[13] | Definitive structural proof, high resolution. | Requires a single crystal of suitable quality, provides solid-state structure which may differ from solution conformation.[2] |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution conformation, dynamic processes.[3][5] | Provides information about the molecule in solution, non-destructive.[6] | Can be difficult to determine absolute configuration, spectra can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[6] | High sensitivity, requires very small sample amounts. | Does not provide 3D structural information, cannot distinguish between some isomers. |
| FTIR Spectroscopy | Presence of functional groups.[9] | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complete structure elucidation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Single-Crystal X-ray Crystallography
-
Crystal Growth and Selection: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling from a suitable solvent (e.g., ethanol, dimethylformamide).[11] A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, often to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[14][15]
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
NMR Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6] A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[16][17]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).[18][19]
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically run with 16-32 scans. For ¹³C NMR, a proton-decoupled experiment is used, and a larger number of scans may be required due to the lower natural abundance of ¹³C.[4]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is phased, and the baseline is corrected. The chemical shifts of the signals are referenced to TMS (0 ppm). The integration of ¹H NMR signals provides the relative number of protons, and the coupling patterns give information about neighboring protons.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile solvent such as methanol or acetonitrile.[20] For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in the mobile phase.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system (GC or LC). A suitable ionization technique is chosen, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. In high-resolution mass spectrometry, the exact mass is used to determine the elemental composition. The fragmentation pattern is analyzed to gain information about the structure of the molecule.
FTIR Spectroscopy
-
Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15] For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is collected. The sample is then placed in the instrument, and the sample spectrum is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to generate the absorbance or transmittance spectrum. The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule by comparing them to characteristic group frequencies.[21]
Visualizing the Workflow
To clarify the experimental processes, the following diagrams illustrate the workflows for structural validation using X-ray crystallography and the complementary spectroscopic techniques.
Caption: Workflow for 3D structure determination by X-ray crystallography.
Caption: Workflow for structural analysis using complementary spectroscopic methods.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR, MS, and FTIR spectroscopy are indispensable for providing rapid and crucial information about molecular connectivity, molecular weight, and the presence of functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. For research and development in the pharmaceutical and materials science sectors, where a precise understanding of molecular geometry is essential for function and patentability, X-ray crystallography is an invaluable tool. This guide provides the necessary comparative data and experimental frameworks to assist researchers in effectively utilizing these techniques for the robust structural characterization of novel this compound derivatives.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E)-3-phenyl-2-(m-tolyl)-N-tosylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. The Basics of FTIR Spectroscopy: An Industry Guide / Innovatech [innovatechlabs.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile has Z′ = 0.75 in the space group C2/m: fourfold disordered molecules lie in channels enclosed by fully ordered molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. studylib.net [studylib.net]
- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. azooptics.com [azooptics.com]
A Comparative Analysis of the Reactivity of 3-Thiopheneacetonitrile and Benzyl Cyanide for Drug Development and Research
For Immediate Release
In the landscape of pharmaceutical synthesis and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the overall viability of a synthetic route. This guide presents a detailed comparative analysis of the reactivity of two key nitrile-containing compounds: 3-thiopheneacetonitrile and benzyl cyanide. This document is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection of these versatile chemical building blocks.
The core of this analysis focuses on the two primary modes of reactivity for these molecules: reactions involving the aromatic ring and those leveraging the acidity of the α-protons of the methylene group adjacent to the nitrile.
Physicochemical Properties
A fundamental understanding of the physical properties of these compounds is essential for their handling and use in experimental setups.
| Property | This compound | Benzyl Cyanide |
| CAS Number | 13781-53-8[1][2] | 140-29-4[3] |
| Molecular Formula | C₆H₅NS[1][2] | C₈H₇N[3][4] |
| Molecular Weight | 123.18 g/mol [1][2] | 117.15 g/mol [3][4] |
| Appearance | Clear, colorless to brown liquid[5] | Colorless oily liquid[3][6] |
| Boiling Point | 124-125 °C at 16 mmHg[1] | 233-234 °C[3] |
| Melting Point | Not readily available | -24 °C[3] |
| Density | 1.08 g/mL at 25 °C[1] | 1.015 g/mL at 25 °C[7] |
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The nature of the aromatic ring in each molecule dictates its susceptibility to electrophilic attack. The thiophene ring in this compound is known to be more electron-rich than the benzene ring of benzyl cyanide. This increased electron density in the thiophene ring generally leads to a higher rate of electrophilic aromatic substitution compared to the benzene ring.
Reactivity of the α-Methylene Protons: Carbanion Formation and Subsequent Reactions
A crucial aspect of the reactivity of both this compound and benzyl cyanide is the acidity of the protons on the carbon adjacent to the nitrile group (the α-carbon). Deprotonation at this position by a base generates a resonance-stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.
Quantitative Comparison of Reactivity in Base-Catalyzed Condensation
A kinetic study of the sodium methoxide-catalyzed condensation of aldehydes with various acetonitriles provides a direct comparison of the reactivity of the carbanions derived from this compound and benzyl cyanide. The study found the following order of reactivity for the acetonitriles:
3-pyridylacetonitrile > thiophen-2-ylacetonitrile > phenylacetonitrile (benzyl cyanide) > thiophen-3-ylacetonitrile [8]
This experimental data indicates that benzyl cyanide is more reactive than this compound in this base-catalyzed condensation reaction.[8] This suggests that the carbanion of benzyl cyanide is either more readily formed or is a more potent nucleophile under these reaction conditions compared to the carbanion of this compound. The pKa of the α-protons of benzyl cyanide in DMSO is approximately 22.[9]
Experimental Protocols
The following are representative experimental protocols for common reactions involving these acetonitriles.
Protocol 1: Alkylation of Benzyl Cyanide
This protocol describes the alkylation of benzyl cyanide using an alkyl halide under phase-transfer catalysis conditions.
Materials:
-
Benzyl cyanide
-
Alkyl halide (e.g., benzyl chloride)
-
50% aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl cyanide (1 equivalent), toluene, and tetrabutylammonium bromide (catalytic amount).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Knoevenagel Condensation with this compound
This protocol is a general procedure for the Knoevenagel condensation, which can be adapted for this compound and a suitable aldehyde.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A weak base catalyst (e.g., piperidine or ammonium acetate)
-
A suitable solvent (e.g., ethanol or toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of the weak base to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark apparatus can be used to remove water if the reaction is performed in toluene.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the base-catalyzed reactions of these acetonitriles.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Workflow for a typical alkylation reaction.
Caption: The Thorpe-Ziegler intramolecular condensation.[10]
References
- 1. 3-噻吩乙腈 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Properties of Thiopheneacetonitrile Isomers: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The isomeric forms of thiopheneacetonitrile, namely thiophene-2-acetonitrile and thiophene-3-acetonitrile, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and materials science compounds. The position of the acetonitrile group on the thiophene ring significantly influences the molecule's electronic structure, which in turn dictates its reactivity, stability, and potential applications in areas such as organic electronics and drug design. This guide provides a comparative overview of the electronic properties of these isomers based on computational studies, offering valuable insights for researchers in the field.
Comparative Analysis of Electronic Properties
The following table summarizes key electronic properties for 2-thiophenecarbonitrile, calculated using DFT. It is important to note that while these values provide a robust estimation for thiophene-2-acetonitrile, further dedicated computational studies are required for a direct and precise comparison with the 3-isomer.
| Electronic Property | 2-Thiophenecarbonitrile (as a proxy for Thiophene-2-acetonitrile) | Thiophene-3-acetonitrile |
| HOMO Energy | Data not explicitly found in a comparable study | Data not available in a comparable study |
| LUMO Energy | Data not explicitly found in a comparable study | Data not available in a comparable study |
| HOMO-LUMO Gap (eV) | 5.23 (in the gas phase) | Data not available in a comparable study |
| Dipole Moment (Debye) | Data not explicitly found in a comparable study | Data not available in a comparable study |
Note: The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.
Experimental and Computational Protocols
The computational data presented in this guide is derived from robust theoretical calculations. Understanding the methodology is crucial for interpreting the results and for designing future comparative studies.
Computational Methodology:
The electronic properties of thiophene derivatives are typically investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1]
A common and reliable approach involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing geometry optimization calculations, which find the minimum energy conformation of the molecule. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set Selection: A basis set is a set of functions used to create the molecular orbitals. A larger and more complex basis set generally leads to more accurate results but requires more computational resources. A commonly employed basis set for such calculations on organic molecules is the 6-311++G(d,p) Pople-style basis set, which provides a good balance between accuracy and computational cost.[1]
-
Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron.[1]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's excitability and chemical stability.
-
Dipole Moment: This provides information about the overall polarity of the molecule.
-
The calculations are often performed in the gas phase to understand the intrinsic electronic properties of the isolated molecule. Solvent effects can also be incorporated using various continuum solvation models to simulate the behavior of the molecule in a particular solvent.
Workflow for Computational Analysis of Electronic Properties
The following diagram illustrates a typical workflow for the computational study of molecular electronic properties using DFT.
Caption: A flowchart illustrating the key steps in a computational study of molecular electronic properties.
References
A Head-to-Head Comparison of Synthetic Routes to 3-Thiopheneacetonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Thiopheneacetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of two distinct synthetic routes to this important molecule, offering an objective analysis of their performance based on reported experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyanation of 3-Bromothiophene | Route 2: From 2,5-Dihydrothiophene-3-carboxaldehyde |
| Starting Material | 3-Bromothiophene | 2,5-Dihydrothiophene-3-carboxaldehyde |
| Reagents | Copper(I) cyanide | Trimethylsilyl cyanide, Zinc iodide, Methanesulfonyl chloride, Triethylamine |
| Solvent | Quinoline | Dichloromethane |
| Reaction Temperature | 150-160 °C | 0-25 °C |
| Reaction Time | 3 hours | Not explicitly stated for all steps |
| Reported Yield | 75% | ~83% |
| Number of Steps | One step from 3-bromothiophene | Multi-step from acyclic precursors |
| Key Advantages | Direct, one-step conversion from a common intermediate. | High overall yield, milder reaction conditions in the final steps. |
| Key Disadvantages | High reaction temperature, use of toxic cyanide salt. | Multi-step synthesis of the starting material. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative diagram of two synthetic routes to this compound.
Experimental Protocols
Route 1: Cyanation of 3-Bromothiophene (Rosenmund-von Braun Reaction)
This classical method involves the direct displacement of the bromine atom with a cyanide group using a copper(I) cyanide salt at elevated temperatures.
Procedure:
A mixture of 3-bromothiophene (10.0 g, 61.3 mmol), copper(I) cyanide (6.6 g, 73.7 mmol), and quinoline (20 mL) is heated with stirring to 150-160 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured into a solution of aqueous ammonia. The product is extracted with diethyl ether, and the organic layer is washed with dilute hydrochloric acid and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford this compound.
Quantitative Data:
-
Yield: 75%
Route 2: From 2,5-Dihydrothiophene-3-carboxaldehyde
This multi-step synthesis starts from acyclic precursors to construct the thiophene ring, followed by conversion of an aldehyde functionality to the desired acetonitrile group. The final steps of this route are detailed below.
Procedure:
Step 2a: Formation of the Cyanohydrin
To a solution of 2,5-dihydrothiophene-3-carboxaldehyde in dichloromethane, trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂) are added at 0 °C. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water to hydrolyze the silyl ether and yield the cyanohydrin intermediate.
Step 2b: Dehydration to this compound
The crude cyanohydrin is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is subsequently heated to reflux to effect the elimination of the mesylate and water, followed by aromatization of the dihydrothiophene ring to the thiophene. The reaction mixture is then worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is purified by column chromatography or distillation.
Quantitative Data:
-
Overall Yield (from 2,5-dihydrothiophene-3-carboxaldehyde): Approximately 83%[1]
Objective Comparison and Conclusion
Both routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 is a more direct, one-step transformation from a commercially available starting material, 3-bromothiophene. This simplicity is attractive for rapid synthesis. However, this route requires high reaction temperatures and the use of a stoichiometric amount of toxic copper(I) cyanide. The workup procedure also involves handling aqueous ammonia and acid washes.
Route 2 provides a higher overall yield and utilizes milder conditions in the final cyanohydrin formation and dehydration steps. This can be advantageous for sensitive substrates and for scalability, potentially avoiding the use of highly toxic metal cyanides in the final step (by using TMSCN). The main drawback of this route is the multi-step synthesis required to prepare the starting material, 2,5-dihydrothiophene-3-carboxaldehyde, from acyclic precursors.
For researchers and drug development professionals, the choice between these two routes will depend on several factors:
-
Availability and cost of starting materials: The accessibility of 3-bromothiophene versus the precursors for 2,5-dihydrothiophene-3-carboxaldehyde will be a key consideration.
-
Scale of synthesis: For large-scale production, the higher yield and potentially safer reagents in the final steps of Route 2 may be more favorable, despite the longer overall sequence.
-
Equipment and safety considerations: The high temperatures and toxic reagents of Route 1 may require specialized equipment and stringent safety protocols.
-
Time constraints: For rapid, small-scale synthesis, the directness of Route 1 might be preferred.
References
Comparative Docking Analysis of Thiophene-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form diverse interactions have led to the development of numerous potent enzyme inhibitors. This guide provides a comparative overview of molecular docking studies on various thiophene-based compounds, offering insights into their binding affinities and interactions with key enzymatic targets implicated in a range of diseases.
This analysis synthesizes data from multiple studies to present a comparative landscape of thiophene derivatives targeting enzymes such as kinases, cyclooxygenases, and carbonic anhydrases. By examining their predicted binding energies and interaction patterns, this guide aims to inform researchers, scientists, and drug development professionals in the strategic design of novel and more effective therapeutic agents.
Comparative Analysis of Docking Scores and Biological Activity
The following tables summarize quantitative data from various docking and in vitro studies on thiophene-based inhibitors, providing a side-by-side comparison of their predicted binding affinities and experimentally determined inhibitory activities.
Thiophene-Based Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiophene-containing compounds have shown significant promise as kinase inhibitors.[1]
| Compound/Series | Target Kinase(s) | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/mol | [1][2] |
| Compound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/mol | [1][2] | ||
| Compound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/mol | [1][2] | ||
| Compound 11: Binding Energy = -9.01 kcal/mol | [1][2] | ||
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM | [1] |
| Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/mol | [1] | ||
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | WEE1 Kinase | Broad-spectrum antitumor activity | [3] |
| 5-hydroxybenzo[b]thiophene-2-carbohydrazide (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | IC50 values of 11, 87, 125.7, 163, 284 and 353.3 nM respectively | [4] |
Thiophene-Based Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key mediators of inflammation. Thiophene derivatives have been explored as potent COX inhibitors, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
| Compound/Series | Target Enzyme | Docking Score/Binding Energy | In Vitro/In Vivo Activity | Reference |
| Thiophene-2-carboxamide Derivatives | COX-2 | Not specified in abstract | Potent COX-2 inhibitors | [5] |
| Thiophen-2-ylmethylene (11a) | TNF-α | Docking Study Performed | More potent than celecoxib (in vivo) | [5] |
| Thiophene bearing pyrazole derivatives (7f, 7g) | COX, 5-LOX, TNF-α | High binding affinity | Potent in vitro inhibition | [7] |
| Thiophene Scaffolds (6a-6l) | COX-2 | Docking performed to determine binding conformations | Synthesis and docking studies reported | [8][9] |
Thiophene-Based Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[10] Thiophene-based sulfonamides have demonstrated potent inhibitory activity against several CA isoenzymes.[10]
| Compound/Series | Target Isoenzyme | IC50 Values | Ki Values | Reference |
| Thiophene-based sulfonamides | hCA-I | 69 nM to 70 µM | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | [10] |
| hCA-II | 23.4 nM to 1.405 µM | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | [10] | |
| Thiopyrimidine-benzenesulfonamide conjugates (6e, 6f) | hCA II | - | Ki of 0.04 µM | [11] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a generalized workflow for performing comparative molecular docking studies of thiophene-based enzyme inhibitors, compiled from methodologies reported in the cited literature.[1][12]
1. Protein Preparation:
-
Retrieve the three-dimensional crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign charges using a force field (e.g., CHARMm, AMBER).
-
Minimize the protein structure to relieve any steric clashes.[1]
2. Ligand Preparation:
-
Draw the 2D structures of the thiophene-based inhibitors using a chemical drawing tool.
-
Convert the 2D structures to 3D structures.
-
Energetically minimize the ligands using a suitable force field (e.g., MMFF94).[1]
-
Add Gasteiger charges and hydrogen atoms to the ligand structures.[1]
3. Grid Generation and Docking:
-
Define a grid box around the active site of the enzyme, typically centered on the co-crystallized ligand or key active site residues.
-
Set the grid size to encompass the entire binding pocket.
-
Perform molecular docking using software such as AutoDock, Glide, or Discovery Studio.[1] The software explores various conformations and orientations of the ligand within the active site.
-
Score the docking results based on a scoring function that estimates the binding affinity (e.g., docking score, binding energy).[1]
4. Analysis of Docking Results:
-
Visually inspect the docked poses of the ligands to analyze the binding mode and key interactions with the amino acid residues in the active site.
-
Identify and analyze interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[1]
-
Rank the compounds based on their docking scores and binding energies to predict their relative inhibitory potential.[1]
Visualizing the Process and Pathways
To better understand the context of these molecular docking studies, the following diagrams illustrate a representative experimental workflow and a simplified signaling pathway targeted by these inhibitors.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a thiophene-based compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors: synthesis, in vitro biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Thiopheneacetonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Thiopheneacetonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.
Key Safety and Hazard Information
This compound is a compound that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is therefore critical.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound, compiled from safety data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| Boiling Point | 124-125 °C at 16 mmHg |
| Density | 1.08 g/mL at 25 °C |
| Flash Point | 119 °C (246.2 °F) - closed cup |
| GHS Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] |
| Storage Class | 6.1A - Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a Type ABEK (EN14387) respirator filter are recommended. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a dedicated, properly labeled, and sealed container.[2]
-
The container should be chemically compatible; glass is generally a suitable choice.[3]
-
Do not mix this waste with other non-hazardous or incompatible chemical waste.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[3]
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[2][3]
-
Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
3. Container Management and Storage:
-
Keep waste containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store the waste container away from incompatible materials, which may include strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3]
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Thiopheneacetonitrile
This guide provides immediate, essential safety and logistical information for handling 3-Thiopheneacetonitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Profile and Personal Protective Equipment
This compound is a chemical that poses several health risks. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It can also cause significant irritation to the skin and eyes and may lead to respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.
Quantitative Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: GHS Classification[1]
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the necessary equipment.
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Eyeshields and Face shield | EN166 or 29 CFR 1910.133 |
| Skin | Chemical resistant gloves (e.g., Nitrile rubber), Lab coat | ASTM D6978 |
| Respiratory | Type ABEK (EN14387) respirator filter | NIOSH approved |
Source: Safety Data Sheets
Operational and Handling Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
PPE Donning: Before handling, put on all recommended PPE as detailed in the table above.
-
Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a calibrated pipette.
-
Avoid Inhalation: Do not breathe vapors or mists.[2]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[3][4]
Storage Plan:
| Condition | Requirement |
| Ventilation | Store in a well-ventilated place.[2] |
| Container | Keep container tightly closed.[2] |
| Temperature | Store in a cool, dry place. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated hazardous waste storage area away from incompatible materials.
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not dispose of down the drain.[3]
Emergency Procedures
In case of accidental exposure or spill, immediate action is required.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[2][4] |
| Skin Contact | If on skin, wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate environmental health and safety department.
Logical Flow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
